molecular formula C11H11BrN2O2 B1444088 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione CAS No. 1486833-31-1

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Cat. No.: B1444088
CAS No.: 1486833-31-1
M. Wt: 283.12 g/mol
InChI Key: LTUMZBHBBJRKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione is an organic compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 to 283.13 g/mol . It is supplied with a high purity level of 95% or greater . This compound is identified by CAS Number 1486833-31-1 . Its structure features a piperazine-2,5-dione core, which is a diketopiperazine scaffold, substituted with a 4-bromo-2-methylphenyl group. This specific structure, particularly the bromine atom, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The bromomethylphenyl moiety can facilitate further chemical modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships. As a diketopiperazine derivative, it is of significant interest in pharmaceutical development for constructing diverse chemical libraries. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7-4-8(12)2-3-9(7)14-6-10(15)13-5-11(14)16/h2-4H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUMZBHBBJRKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CC(=O)NCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aryl-substituted piperazine-2,5-dione biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Aryl-Substituted Piperazine-2,5-dione Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Synthesis

Abstract

The piperazine-2,5-dione (2,5-diketopiperazine or DKP) scaffold represents a privileged structure in drug discovery, characterized by a rigid six-membered heterocyclic core that mimics peptide turns.[1] This guide analyzes the pharmacological versatility of aryl-substituted DKPs, moving beyond their traditional role as peptide byproducts to their status as potent oncological, antiviral, and neuroprotective agents.[2] Special emphasis is placed on the clinical candidate Plinabulin and the mechanistic causality linking aryl-substitution patterns to tubulin destabilization and immune modulation.

Structural Architecture & Pharmacophore Analysis

The 2,5-DKP core is a cyclic dipeptide.[1][3] Its biological relevance stems from its ability to present multiple hydrogen bond donors/acceptors and hydrophobic aryl groups in a defined spatial orientation, resisting proteolysis more effectively than linear peptides.

The "Privileged" Scaffold

The core structure allows for functionalization at four key positions: the two amide nitrogens (


) and the two alpha-carbons (

).
  • 
     Arylidene Substitutions:  Introduction of 
    
    
    
    hybridized aryl-methylene groups creates a planar, conjugated system essential for intercalation into hydrophobic pockets (e.g., the colchicine binding site of tubulin).
  • 
     Alkylation:  Modulates solubility and membrane permeability. Bulky groups here can also lock the conformation to prevent metabolic ring-opening.
    

DKP_SAR Core Piperazine-2,5-dione Core C3_C6 C3/C6 Arylidene Positions (Critical for Potency) Core->C3_C6 Aldol Condensation N1_N4 N1/N4 Nitrogen Positions (PK & Solubility) Core->N1_N4 Alkylation Tubulin Tubulin Binding (Colchicine Site) C3_C6->Tubulin Steric fit & Pi-stacking Stability Metabolic Stability (Proteolysis Resistance) N1_N4->Stability Conformational Lock Permeability Membrane Permeability N1_N4->Permeability Lipophilicity Tuning

Figure 1: Structure-Activity Relationship (SAR) zones of the Piperazine-2,5-dione scaffold. C3/C6 modifications drive primary potency, while N1/N4 modifications tune pharmacokinetic properties.

Oncological Activity: The Plinabulin Paradigm

The most advanced application of aryl-substituted DKPs is in oncology. Plinabulin (NPI-2358) , a synthetic analogue of the marine natural product phenylahistin, exemplifies the dual-mechanism potential of this class.

Mechanism of Action (MoA)

Plinabulin operates via a "Immune-Oncology" dual pathway:

  • Direct Cytotoxicity: It binds to the colchicine-binding site of

    
    -tubulin. Unlike taxanes (which stabilize microtubules), Plinabulin destabilizes them, causing depolymerization. This arrests cells in the 
    
    
    
    phase, leading to apoptosis.
  • Immune Activation (GEF-H1 Pathway): Microtubule collapse releases the sequestered protein GEF-H1 (Guanine nucleotide exchange factor H1). Free GEF-H1 activates RhoA, which triggers a signaling cascade resulting in the maturation of dendritic cells (DCs) and subsequent T-cell priming.

Plinabulin_MoA Plinabulin Plinabulin (NPI-2358) Tubulin Beta-Tubulin (Colchicine Site) Plinabulin->Tubulin Binds MT_Collapse Microtubule Depolymerization Tubulin->MT_Collapse Destabilizes G2M G2/M Cell Cycle Arrest MT_Collapse->G2M GEFH1_Seq Sequestered GEF-H1 MT_Collapse->GEFH1_Seq Disrupts binding Apoptosis Tumor Cell Apoptosis G2M->Apoptosis GEFH1_Free Released GEF-H1 GEFH1_Seq->GEFH1_Free Release RhoA RhoA Activation GEFH1_Free->RhoA DC_Mat Dendritic Cell Maturation RhoA->DC_Mat TCell CD8+ T-Cell Activation DC_Mat->TCell Antigen Presentation

Figure 2: Dual Mechanism of Action of Plinabulin: Direct microtubule destabilization and GEF-H1 mediated immune activation.

Emerging Anticancer Derivatives

Recent studies have expanded the SAR beyond Plinabulin:

  • Compound 11 (3-naphthalen-1-ylmethylene-6-(2-methoxybenzylidene)-2,5-DKP): Exhibits potent

    
     values against A549 (
    
    
    
    ) and HeLa (
    
    
    ) cell lines. The bulky naphthalene group enhances hydrophobic interaction within the tubulin pocket.
  • SAR Insight: Electron-donating groups (e.g., -OMe) on the aryl rings generally enhance potency compared to strong electron-withdrawing groups (

    
    ), likely due to electronic requirements of the binding pocket.
    

Antimicrobial & Antiviral Activity[1][2][4][5][6][7]

Antiviral Potency

Aryl-substituted DKPs have shown specific activity against enveloped viruses.

  • Influenza (H5N2): Derivatives featuring a 3-benzylidene-6-(2-methylpropylidene) substitution pattern have demonstrated inhibition of viral propagation.[4][5]

  • Yellow Fever Virus (YFV): N-aryl substituted DKPs (specifically with ortho-substitutions on the N-aryl ring) have yielded

    
     values in the 
    
    
    
    range with high selectivity indices (
    
    
    ).
  • Mechanism: While less characterized than the anticancer mechanism, data suggests interference with viral entry or early-stage replication complexes, potentially via intercalation into viral RNA-dependent RNA polymerases.

Antimicrobial Activity

Fungal metabolites containing the DKP core (e.g., from Aspergillus sclerotiorum) exhibit antibacterial activity against S. epidermidis and S. aureus. The mechanism often involves Topoisomerase I inhibition , distinct from the membrane disruption seen with cationic peptides.

Neuroprotective Potential[1][2][6][9][10]

The DKP scaffold is increasingly recognized for Central Nervous System (CNS) activity due to its ability to cross the Blood-Brain Barrier (BBB).

  • PPAR-

    
     Agonism:  Aryl-DKPs isolated from marine fungi have been identified as Peroxisome Proliferator-Activated Receptor gamma (PPAR-
    
    
    
    ) agonists.
  • Oxidative Stress Reduction: In SH-SY5Y neuroblastoma models, these compounds inhibit

    
    -induced Reactive Oxygen Species (ROS) generation and prevent mitochondrial membrane potential loss.[6]
    
  • TRH Metabolites: Cyclo(His-Pro), a naturally occurring DKP, is a metabolite of Thyrotropin-Releasing Hormone (TRH) and exhibits intrinsic neuroprotective effects in traumatic brain injury models.[6]

Experimental Protocol: Synthesis of 3,6-Diaryl-2,5-Diketopiperazines

Objective: To synthesize a library of unsymmetrical 3,6-diaryl-2,5-DKPs via the Perkin-type condensation method. This method allows for the sequential introduction of different aryl aldehydes, enabling precise SAR exploration.

Reagents:
  • Glycine anhydride (Piperazine-2,5-dione)

  • Acetic anhydride (

    
    )
    
  • Sodium acetate (

    
    )
    
  • Aryl aldehydes (

    
    )
    
  • Triethylamine (

    
    ) or Potassium t-butoxide (
    
    
    
    )
  • DMF (Dimethylformamide)

Step-by-Step Workflow:
  • Activation (N-Acetylation):

    • Reflux glycine anhydride (1.0 eq) in excess acetic anhydride (10 eq) for 4-6 hours.

    • Concentrate in vacuo to yield 1,4-diacetyl-piperazine-2,5-dione . This activates the C3/C6 positions for deprotonation.

  • First Aldol Condensation (Mono-arylidene formation):

    • Dissolve 1,4-diacetyl-DKP (1.0 eq) in DMF.

    • Add

      
       (1.0 eq) and mild base (
      
      
      
      , 1.5 eq).
    • Stir at room temperature for 12-24 hours. The acetyl group at N1 facilitates the acidity of C6 protons.

    • Purification: Precipitate with cold water or ether. Isolate the mono-arylidene intermediate.

  • Second Aldol Condensation (Di-arylidene formation):

    • Dissolve the mono-arylidene intermediate in DMF.

    • Add

      
       (1.2 eq) and a stronger base (Cesium Carbonate or 
      
      
      
      ) if necessary, or continue with
      
      
      and heat (
      
      
      ).
    • Deacetylation: The N-acetyl groups are often labile and may cleave during the second condensation or workup. If not, treat with hydrazine hydrate (

      
      ) in methanol to remove N-acetyl groups.
      
  • Isomer Isolation:

    • The product will be a mixture of E/Z isomers (typically Z,Z is thermodynamically favored).

    • Purify via recrystallization (glacial acetic acid) or silica gel chromatography (

      
      ).
      

Synthesis_Workflow Step1 Glycine Anhydride + Ac2O (Reflux, 6h) Inter1 1,4-Diacetyl-piperazine-2,5-dione Step1->Inter1 Step2 Add Ar1-CHO + Et3N (DMF, RT, 12h) Inter1->Step2 Inter2 Mono-arylidene Intermediate Step2->Inter2 Step3 Add Ar2-CHO + Base (DMF, 80°C) Inter2->Step3 Step4 Deacetylation (Hydrazine/MeOH) & Purification Step3->Step4 Final 3,6-Diaryl-piperazine-2,5-dione (Target Scaffold) Step4->Final

Figure 3: Step-wise synthesis of unsymmetrical aryl-substituted DKPs via the diacetyl-activation route.

Quantitative Data Summary

Compound ClassTarget / Cell LineActivity MetricKey Structural Feature
Plinabulin NSCLC (Lung Cancer)

(Tubulin)
tert-butyl imidazole + Phenylahistin core
Compound 11 HeLa (Cervical)

Naphthalene + 2-Methoxybenzylidene
Compound 11 A549 (Lung)

Naphthalene + 2-Methoxybenzylidene
N-Aryl DKP (7g) Yellow Fever Virus

Ortho-substituted N-aryl ring
Aspergillus DKP S. epidermidis

Prenylated indole core

References

  • Plinabulin Mechanism & Clinical Profile

    • Source: BeyondSpring Pharmaceuticals.[7] "Plinabulin Mechanism of Action."

    • URL:[Link]

  • Anticancer SAR of 3,6-Diunsaturated 2,5-DKPs

    • Title: Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • Antiviral Activity of DKP Derivatives

    • Title: 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents.[4][5]

    • Source: PubMed / Molecules.
    • URL:[Link]

  • Neuroprotective Effects

    • Title: 2,5-Diketopiperazines as Neuroprotective Agents.[1][6]

    • Source: Bentham Science (Mini-Reviews in Medicinal Chemistry).
    • URL:[Link]

  • Synthesis Protocols

    • Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
    • Source: ChemRxiv.[8]

    • URL:[Link]

Sources

A Technical Guide to the Synthesis of 1-Arylpiperazine-2,5-diones: Strategies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 1-Arylpiperazine-2,5-diones in Drug Discovery

The 1-arylpiperazine-2,5-dione core is a prominent structural motif in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4] This privileged scaffold is a cornerstone in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[5][6] Derivatives of this class have shown a wide spectrum of biological effects, including antidepressant, anti-inflammatory, analgesic, and anticancer properties.[1][7] The modular nature of the 1-arylpiperazine-2,5-dione structure allows for systematic modifications to fine-tune potency, selectivity, and pharmacokinetic profiles, making it an attractive template for drug development professionals.[1]

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the 1-arylpiperazine-2,5-dione ring system. We will delve into the mechanistic underpinnings of these methodologies, offering field-proven insights to aid researchers in their experimental design and execution.

Part 1: Synthesis via Cyclization of Amino Acid Derivatives

The most classical and conceptually straightforward approach to piperazine-2,5-diones involves the cyclodimerization of α-amino acids or the intramolecular cyclization of dipeptide precursors.

Direct Condensation of α-Amino Acids

The direct thermal condensation of two α-amino acid molecules is a fundamental method for preparing symmetrical piperazine-2,5-diones.[8][9] This reaction is typically carried out at elevated temperatures in a high-boiling point solvent, such as ethylene glycol.[8][9]

The causality behind this choice of solvent lies in its ability to facilitate the necessary dehydration reactions while maintaining a high enough temperature to drive the equilibrium towards the cyclized product. The mechanism involves the initial formation of a dipeptide intermediate, which then undergoes an intramolecular nucleophilic attack of the terminal amine onto the ester or carboxylic acid moiety to release a molecule of water and form the cyclic dipeptide.

Experimental Protocol: Synthesis of Piperazine-2,5-dione from Glycine

  • Setup: In a round-bottom flask equipped with a reflux condenser, add glycine (1.0 eq).

  • Solvent Addition: Add ethylene glycol to the flask.

  • Reaction: Heat the mixture to 170 °C and maintain it overnight.[8]

  • Workup: Cool the reaction mixture, which may result in the precipitation of the product. The crude product can then be purified by recrystallization.

Stepwise Construction and Catalytic Approaches

For the synthesis of unsymmetrical 1-arylpiperazine-2,5-diones, a more controlled, stepwise approach is necessary. This typically involves the sequential coupling of two different amino acids to form a linear dipeptide, followed by a base- or acid-catalyzed intramolecular cyclization.[10]

A more recent advancement in this area is the use of catalytic methods to promote peptide bond formation and subsequent cyclization. For instance, diboronic acid anhydride has been effectively employed as a dehydration catalyst for the synthesis of 2,5-diketopiperazines with hydroxymethyl functional groups.[11] This method offers high yields and avoids the use of stoichiometric condensation reagents, thus improving atom economy.[11] The reaction proceeds through an intermolecular catalytic condensation, followed by deprotection and intramolecular cyclization.[11]

Part 2: The Ugi Multicomponent Reaction in 1-Arylpiperazine-2,5-dione Synthesis

The Ugi multicomponent reaction (MCR) is a powerful and convergent strategy for the rapid assembly of complex molecules, including the 1-arylpiperazine-2,5-dione scaffold.[12][13] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate, which can then be cyclized to the desired piperazinedione.

The elegance of the Ugi reaction lies in its ability to introduce multiple points of diversity in a single step. For the synthesis of 1-arylpiperazine-2,5-diones, a common strategy involves the use of chloroacetic acid as the carboxylic acid component.[14][15] The resulting Ugi adduct contains a chloroacetamide moiety, which is perfectly poised for an intramolecular nucleophilic substitution by the terminal amide nitrogen upon treatment with a base, leading to the formation of the piperazine-2,5-dione ring.[14]

Experimental Protocol: One-Pot Synthesis of a 1-Arylpiperazine-2,5-dione Derivative via Ugi Reaction

  • Initial Condensation: In a suitable solvent like methanol, combine the aryl aldehyde (1.0 eq) and the primary amine (1.0 eq). Stir for a short period to allow for imine formation.

  • Sequential Addition: To the reaction mixture, add chloroacetic acid (1.0 eq) followed by the isocyanide (1.0 eq).[14]

  • Ugi Reaction: Stir the mixture at room temperature for 24-48 hours until the formation of the Ugi adduct is complete (monitored by TLC).

  • Cyclization: Add a base, such as potassium hydroxide, to the reaction mixture to induce intramolecular cyclization.[14]

  • Workup and Purification: After the reaction is complete, the product can be isolated by filtration or extraction, followed by purification using column chromatography or recrystallization.

Visualizing the Ugi-Based Synthesis Workflow

Ugi_Workflow cluster_reactants Reactants cluster_process Process A Aryl Aldehyde Ugi Ugi 4-Component Reaction A->Ugi B Primary Amine B->Ugi C Chloroacetic Acid C->Ugi D Isocyanide D->Ugi Adduct Ugi Adduct Ugi->Adduct One-Pot Cyclization Base-Induced Cyclization Adduct->Cyclization Product 1-Arylpiperazine-2,5-dione Cyclization->Product

Caption: Workflow for the Ugi-based synthesis of 1-arylpiperazine-2,5-diones.

Part 3: Alternative and Specialized Synthetic Routes

While cyclization of amino acid derivatives and the Ugi reaction are the most prevalent methods, other strategies have also been developed for the synthesis of 1-arylpiperazine-2,5-diones.

Dieckmann Cyclization

The Dieckmann cyclization offers an alternative route to the piperazine-2,5-dione core.[16] This intramolecular condensation of a diester in the presence of a base is particularly useful for constructing highly substituted piperazinediones. The starting materials are typically assembled through standard acylation and oxidation processes.[16]

Solid-Phase Synthesis

For the generation of libraries of 1-arylpiperazine-2,5-dione derivatives for high-throughput screening, solid-phase synthesis is a valuable technique.[5] This method involves anchoring the initial building block to a solid support and then carrying out the subsequent reaction steps. The final product is then cleaved from the resin. This approach facilitates purification and allows for the parallel synthesis of a large number of compounds.[5]

Part 4: Data Summary and Comparison of Synthetic Methods

Synthetic MethodKey AdvantagesKey LimitationsTypical Reagents
Direct Condensation of Amino Acids Simple, atom-economical for symmetrical products.High temperatures required, limited to symmetrical products.α-Amino acids, ethylene glycol.[8][9]
Stepwise Cyclization Allows for unsymmetrical products, good control.Multi-step, may require protecting groups.Amino acid derivatives, coupling agents, base/acid.
Ugi Multicomponent Reaction Convergent, rapid access to diversity, one-pot.Can be sensitive to steric hindrance, requires isocyanides.Aldehyde, amine, chloroacetic acid, isocyanide.[12][13][14]
Dieckmann Cyclization Good for highly substituted rings.Requires specific diester precursors.Diester, strong base (e.g., NaH).[16]
Solid-Phase Synthesis Amenable to library synthesis, simplified purification.Requires solid support and specialized techniques.Resin-bound amino acids, various reagents.[5]

Part 5: Mechanistic Visualization

Mechanism of Base-Induced Cyclization of a Ugi Adduct

Ugi_Cyclization cluster_mechanism Intramolecular Nucleophilic Substitution start Ugi Adduct with Chloroacetamide deprotonation Deprotonation of Amide N-H by Base start->deprotonation Base (e.g., KOH) attack Intramolecular Attack of N⁻ on C-Cl deprotonation->attack Formation of Amide Anion product 1-Arylpiperazine-2,5-dione attack->product Ring Closure & Cl⁻ Elimination

Caption: Key steps in the cyclization of a chloroacetamide-containing Ugi adduct.

Conclusion

The synthesis of 1-arylpiperazine-2,5-diones is a well-established field with a variety of robust and versatile methodologies at the disposal of the synthetic chemist. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The classical cyclization of amino acid derivatives remains a reliable method, while the Ugi multicomponent reaction offers a powerful platform for the rapid generation of diverse libraries of these important heterocyclic compounds. As the demand for novel CNS agents and other therapeutics continues to grow, the development of even more efficient and sustainable methods for the synthesis of 1-arylpiperazine-2,5-diones will undoubtedly remain an active area of research.

References

  • Ciufolini, M. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry. [Link]

  • Laterza, B., et al. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. [Link]

  • Larrivée Aboussafy, C., & Clive, D. L. J. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. [Link]

  • (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]

  • Reddy, K. S., et al. (n.d.). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. National Institutes of Health. [Link]

  • Smith, A. B., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules. [Link]

  • (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Fouad, M. A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

  • (n.d.). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Beilstein Journal of Organic Chemistry. [Link]

  • Quintero, L. M. A., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. [Link]

  • (n.d.). Piperazine-2,5-dione (2) synthesis. ResearchGate. [Link]

  • Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. [Link]

  • López-Rodríguez, M. L., et al. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the Terminal Amide Fragment on 5-HT1A Affinity/Selectivity. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters. [Link]

  • (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]

  • (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Institutes of Health. [Link]

  • (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. [Link]

  • (n.d.). Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • Zajdel, P., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • (n.d.). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. National Institutes of Health. [Link]

  • (n.d.). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. RSC Publishing. [Link]

  • (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Institutes of Health. [Link]

  • (n.d.). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Publishing. [Link]

  • (n.d.). ChemInform Abstract: Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ResearchGate. [Link]

  • (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione represents a classic challenge in heterocyclic chemistry: the formation of a diketopiperazine (DKP) core hindered by both steric bulk (the ortho-methyl group) and electronic deactivation (the para-bromo group).

While DKPs are often formed spontaneously from dipeptide esters, N-aryl derivatives—particularly those with ortho substituents—require specific forcing conditions to overcome the rotational energy barrier required to achieve the reactive cis-amide conformation. This guide presents a robust, scalable workflow focusing on the "Cyclative Cleavage" strategy, transitioning from a linear dipeptide intermediate to the cyclic target.

Key Chemical Challenges Solved:
  • Steric Hindrance: The 2-methyl group on the aniline ring creates significant steric clash, making the initial coupling of the dipeptide difficult.

  • Nucleophilicity: The aniline nitrogen is electron-deficient due to the aryl ring, requiring optimized N-alkylation and acylation protocols.

  • Cyclization Kinetics: Standard thermal cyclization is often too slow for sterically congested substrates; we employ microwave irradiation to accelerate the reaction.

Retrosynthetic Analysis & Pathway

The most reliable route to 1-aryl-piperazine-2,5-diones is not the direct arylation of the DKP ring (which suffers from poor regioselectivity), but the assembly of a linear dipeptide followed by cyclization.

Pathway Logic
  • N-Alkylation: Convert 4-bromo-2-methylaniline to the N-aryl glycine ester.

  • Acylation: Couple with N-protected glycine (Boc-Gly-OH) to form the linear dipeptide.

  • Deprotection/Cyclization: Remove the Boc group and induce intramolecular aminolysis.

SynthesisPathway Aniline 4-Bromo-2- methylaniline GlycineEster N-(4-Bromo-2-methylphenyl) glycine ethyl ester Aniline->GlycineEster Ethyl bromoacetate DIPEA, NaI (Cat.) Dipeptide Linear Dipeptide (Boc-Gly-N(Ar)-CH2COOEt) GlycineEster->Dipeptide Boc-Gly-OH HATU, DIPEA (Difficult Coupling) Deprotected Free Amine Intermediate (H-Gly-N(Ar)-CH2COOEt) Dipeptide->Deprotected TFA/DCM (Deprotection) Target TARGET: 1-(4-Bromo-2-methylphenyl) piperazine-2,5-dione Deprotected->Target Microwave Cyclization (Intramolecular Aminolysis)

Figure 1: Step-wise synthetic pathway.[1][2] Note the critical "Difficult Coupling" step due to the steric hindrance of the ortho-methyl group.

Detailed Experimental Protocols

Phase 1: Synthesis of the N-Aryl Amino Acid Precursor

Objective: Synthesize Ethyl N-(4-bromo-2-methylphenyl)glycinate.

Mechanism: Nucleophilic substitution (


). The addition of Sodium Iodide (NaI) generates the more reactive iodoacetate in situ (Finkelstein reaction), crucial for reacting with the sterically hindered aniline.

Protocol:

  • Reagents:

    • 4-Bromo-2-methylaniline (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Diisopropylethylamine (DIPEA) (1.5 eq)

    • Sodium Iodide (NaI) (0.1 eq - Catalyst)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.[2]

  • Procedure:

    • Dissolve aniline in DMF (5 mL/mmol).

    • Add DIPEA and NaI. Stir for 10 mins at RT.

    • Add Ethyl bromoacetate dropwise.

    • Heat to 60°C for 4-6 hours. (Monitor by TLC/LCMS).

    • Note: Do not overheat (>80°C) to avoid dialkylation.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
Phase 2: Dipeptide Assembly (The Critical Step)

Objective: Synthesize Ethyl N-(Boc-glycyl)-N-(4-bromo-2-methylphenyl)glycinate.

Expert Insight: Standard coupling agents (EDC/HOBt) often fail here because the secondary amine is essentially a deactivated aniline. We utilize HATU , which generates a highly reactive active ester, or convert the amino acid to an acid chloride.

Protocol:

  • Reagents:

    • N-Aryl glycine ester (from Phase 1) (1.0 eq)

    • Boc-Gly-OH (1.5 eq)

    • HATU (1.5 eq)

    • HOAt (1.5 eq - Optional additive for speed)

    • DIPEA (3.0 eq)

    • Solvent: DMF (Dry).

  • Procedure:

    • Dissolve Boc-Gly-OH, HATU, and DIPEA in dry DMF. Stir for 15 mins to activate the acid.

    • Add the N-Aryl glycine ester.

    • Crucial: Heat the reaction to 50-60°C . Due to the ortho-methyl group, room temperature coupling may take days or stall.

    • Stir for 12-24 hours.

  • Validation: Check LCMS for the mass of the dipeptide (

    
     is usually prominent).
    
Phase 3: Deprotection and Cyclization

Objective: Convert the linear dipeptide to this compound.

Mechanism: Acidic removal of the Boc group exposes the primary amine. Under neutral or slightly basic conditions, this amine attacks the distal ester carbonyl. The cis-conformation required for this attack is actually favored by the N-aryl substitution (N-alkylation lowers the energy difference between cis and trans amide rotamers).

Protocol:

  • Deprotection:

    • Dissolve dipeptide in DCM/TFA (1:1 ratio). Stir 1 hour at RT.

    • Concentrate in vacuo to remove TFA completely (azeotrope with toluene if necessary).

    • Result: Trifluoroacetate salt of the dipeptide ester.

  • Cyclization (Microwave Method - Recommended):

    • Dissolve the salt in 2-Butanol or Toluene/10% Acetic Acid .

    • Add a mild base (Morpholine or Triethylamine) to neutralize the salt and free the amine.

    • Microwave Settings: 120°C, 15-30 minutes.

    • Alternative (Thermal): Reflux in 2-butanol with 5% acetic acid for 12-18 hours.

  • Isolation:

    • On cooling, the DKP product often precipitates due to high crystallinity and low solubility in alcohols.

    • Filter the solid. Wash with cold ether.

    • Recrystallize from Ethanol/DMF if necessary.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterExpected Value/Observation
Physical State White to off-white crystalline solid.
Melting Point High (>180°C), typical for DKPs due to H-bonding networks.
1H NMR (DMSO-d6) Aryl Region: 3 protons (pattern depends on 4-Br, 2-Me substitution). Methyl: Singlet approx 2.1-2.3 ppm. DKP Ring: Two singlets (or AB quartets) at 3.5-4.5 ppm. The CH2 adjacent to the aryl group will be significantly deshielded.
MS (ESI) [M+H]+ consistent with formula C11H11BrN2O2.
Troubleshooting Guide
IssueRoot CauseSolution
Low Yield in Step 1 Over-alkylation (formation of quaternary ammonium).Use strictly 1.1-1.2 eq of bromoacetate. Lower temp to 40°C and extend time.
Stalled Coupling (Step 2) Steric clash of 2-methyl group prevents attack.Switch from HATU to Boc-Gly-Cl (Acid Chloride method) using pyridine/DCM. This is more aggressive.
No Cyclization Protonated amine (salt form) cannot nucleophilically attack.Ensure pH is adjusted to >7 using TEA or DIPEA during the cyclization step.

References

  • General DKP Synthesis: Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. Link

  • Microwave Assisted Cyclization: Lopez-Cobenas, A., et al. (2005). Microwave-Assisted Synthesis of Diketopiperazines. Molecular Diversity, 9, 121-128. Link

  • N-Aryl Glycine Synthesis: Proulx, C., et al. (2022).[3] On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry. Link

  • Steric Hindrance in Peptides: Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Alkylated Peptides. Journal of Peptide Science. Link

  • Target Scaffold Data: ChemicalBook Entry for this compound (CAS 1486833-31-1).[4] Link

Disclaimer: This protocol involves the use of hazardous chemicals (alkylating agents, strong acids). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Solid-phase synthesis of aryl-substituted diketopiperazine libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of Aryl-Substituted Diketopiperazine Libraries

Part 1: Strategic Overview

The 2,5-diketopiperazine (DKP) scaffold is a privileged structure in drug discovery, often acting as a rigid peptidomimetic core that displays pharmacophores in defined spatial orientations. Aryl-substituted DKPs are particularly valuable for disrupting protein-protein interactions (PPIs) due to their ability to mimic aromatic side-chain clusters (e.g., Trp, Phe, Tyr) found at hot spots of protein interfaces.

This guide details two distinct, field-proven protocols for generating aryl-DKP libraries on solid support.

  • Protocol A (The "Cyclative Release" Route): Utilizes standard Fmoc-SPPS chemistry. Best for defined stereochemistry and high purity. The DKP formation drives the cleavage from the resin, ensuring that only cyclized product is released ("self-purifying").

  • Protocol B (The "Ugi-De-Boc-Cyclize" Route): Utilizes Multicomponent Reaction (MCR) chemistry. Best for maximizing diversity (4 points of variation) and generating large libraries rapidly.

Part 2: Experimental Protocols

Protocol A: Fmoc-Based Cyclative Cleavage

Target: High-purity DKPs with defined chirality.

Mechanism: A linear dipeptide ester-linked to the resin undergoes intramolecular aminolysis. The N-terminal amine attacks the C-terminal ester carbonyl, forming the six-membered ring and simultaneously detaching the molecule from the solid support.

Materials:

  • Resin: Wang Resin (0.7–0.8 mmol/g) or HMPB-ChemMatrix (for better swelling in polar solvents).

  • Reagents: Fmoc-Aryl-Gly-OH (or other aryl amino acids), HATU, DIPEA, Piperidine, Acetic Acid.

Step-by-Step Methodology:

  • Resin Loading (Esterification):

    • Swell Wang resin (100 mg) in DCM for 30 min.

    • Dissolve Fmoc-Amino Acid 1 (5 eq), DIC (2.5 eq), and DMAP (0.1 eq) in DMF/DCM (1:1).

    • Add to resin and shake for 4 hours at room temperature (RT).

    • QC Check: Measure loading via UV absorbance of the fulvene-piperidine adduct after a test deprotection.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x), DMF (3x).[1]

  • Coupling Second Amino Acid (The Aryl Component):

    • Note: Aryl-substituted amino acids (e.g., Phenylglycine) are sterically demanding.

    • Activation: Dissolve Fmoc-Aryl-AA-OH (4 eq), HATU (3.8 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq).

    • Reaction: Add to resin.[2][3][4] Microwave irradiation at 75°C for 5 minutes (or shake 2 hours at RT).

    • Wash extensively to remove urea byproducts.

  • Fmoc Removal & Cyclative Release:

    • Remove the N-terminal Fmoc group (20% Piperidine/DMF).[1]

    • The Critical Step: Wash resin with weak acid to protonate the amine slightly if reaction is too fast, or proceed directly to cyclization conditions.

    • Cyclization Cocktail: Suspend resin in Toluene/1-Butanol (4:1) with 5% Acetic Acid (catalyst).

    • Heat: Microwave at 120°C for 15–30 minutes.

    • Isolation: Filter the resin. The filtrate contains the cleaved, cyclized DKP.

    • Evaporate solvent to yield pure DKP.

Protocol B: The Ugi-De-Boc-Cyclize (UDC) Strategy

Target: High-diversity libraries with complex substitution patterns.

Mechanism: An Ugi 4-Component Reaction (U-4CR) assembles a linear backbone on-resin. Acid treatment removes a Boc protecting group, exposing a nucleophilic amine that attacks the backbone amide, releasing the DKP.

Materials:

  • Resin: Rink Amide or commercially available amine-functionalized resin.

  • Reagents: Aryl Aldehyde, Boc-Amino Acid, Isocyanide, TFA (Trifluoroacetic acid).

Step-by-Step Methodology:

  • Imine Formation:

    • Swell amine-functionalized resin in TMOF (Trimethyl orthoformate) / MeOH (1:1). TMOF acts as a dehydrating agent.

    • Add Aryl Aldehyde (5 eq). Shake for 2 hours at RT.

  • Ugi Reaction (U-4CR):

    • Do not wash the resin (equilibrium sensitive).

    • Add Boc-Amino Acid (5 eq) and Isocyanide (5 eq) dissolved in MeOH/DCM.

    • Shake for 24–48 hours at RT.

    • Optimization: For aryl aldehydes with electron-donating groups, add ZnCl2 (5 mol%) as a Lewis acid catalyst.

  • Washing:

    • Wash: DMF (5x), DCM (5x), MeOH (5x). Ensure all unreacted isocyanide (distinct foul odor) is removed.

  • Acid-Triggered Cyclization/Cleavage:

    • Treat resin with 10% TFA in DCM (v/v) for 30 minutes.

    • Mechanism:[2][5][6] TFA removes the Boc group. The revealed primary amine attacks the exocyclic amide carbonyl.

    • Thermal Boost: If cyclization is slow (monitored by LCMS of supernatant), heat the TFA/DCM mixture to 50°C in a sealed pressure vial for 2 hours.

    • Filter resin.[3] The filtrate contains the DKP.

Part 3: Data Analysis & Visualization

Comparative Analysis of Methods
FeatureProtocol A: Cyclative ReleaseProtocol B: UDC Strategy
Diversity Potential Moderate (2 points: AA1, AA2)High (4 points: Amine, Aldehyde, Acid, Isocyanide)
Purity Profile Excellent (>90% typical)Good (Dependent on Ugi conversion)
Reaction Time Fast (Standard SPPS)Slow (Ugi requires 24-48h)
Stereocontrol High (Chiral pool AAs)Low (Ugi creates new chiral center, often racemic)
Aryl Suitability Good for Aryl-AAsExcellent for Aryl-Aldehydes
Workflow Visualization

DKP_Synthesis_Workflow Start Start: Select DKP Strategy Choice Diversity vs. Stereochemistry? Start->Choice RouteA Protocol A: Fmoc Cyclative Release (High Stereocontrol) Choice->RouteA Defined Chiral Centers RouteB Protocol B: Ugi-De-Boc-Cyclize (High Diversity) Choice->RouteB Max Diversity StepA1 Load AA1 on Wang Resin (Ester Linkage) RouteA->StepA1 StepA2 Coupling Aryl-AA2 (HATU/HOAt Activation) StepA1->StepA2 StepA3 Fmoc Deprotection (Piperidine) StepA2->StepA3 StepA4 Microwave Cyclization (120°C, Tol/BuOH) StepA3->StepA4 Cleavage Cleavage from Resin (Product Release) StepA4->Cleavage StepB1 Imine Formation (Resin-Amine + Aryl Aldehyde) RouteB->StepB1 StepB2 Ugi 4-CR (+ Boc-AA + Isocyanide) StepB1->StepB2 StepB3 TFA Treatment (Boc Removal) StepB2->StepB3 StepB4 Spontaneous Cyclization (Nucleophilic Attack) StepB3->StepB4 StepB4->Cleavage Final Pure Aryl-DKP Library Cleavage->Final

Caption: Decision matrix and workflow for Fmoc-based vs. Ugi-based solid-phase synthesis of diketopiperazines.

Part 4: Critical Control Points (Troubleshooting)

  • Racemization of Aryl-Glycines:

    • Issue: Phenylglycine derivatives are prone to racemization during coupling due to the high acidity of the alpha-proton.

    • Solution: Use Collidine instead of DIPEA as the base during HATU coupling to maintain a slightly less basic pH, or use TBTU/HOBt at 0°C.

  • Incomplete Cyclization (Protocol A):

    • Issue: Steric clash between two bulky aryl groups prevents ring closure.

    • Solution: Switch solvent to 1,2-Dichlorobenzene and increase microwave temperature to 160°C. The high boiling point facilitates the transition state formation.

  • Isocyanide Odor (Protocol B):

    • Issue: Residual isocyanide contaminates the final library.

    • Solution: Perform a "scavenger wash" using polymer-bound amine or simply wash with 10% acetic acid in DCM before the final TFA cleavage step.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

  • Golebiowski, A., et al. (2002).[7] "Solid-Supported Synthesis of Putative Peptide β-Turn Mimetics via Ugi Reaction for Diketopiperazine Formation." Journal of Combinatorial Chemistry.

  • Perez-Perez, M., et al. (2005). "Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines." Organic Letters.

  • Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

  • Kennedy, A. L., et al. (2002).[4] "Optimization of the Ugi Reaction for the Synthesis of Diketopiperazines on Solid Support." Tetrahedron Letters.

Sources

Advanced Application Note: Suzuki-Miyaura Coupling on Bromo-Aryl Diketopiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Diketopiperazines (DKPs) are cyclic dipeptides classified as "privileged structures" in medicinal chemistry due to their high structural rigidity, resistance to proteolysis, and ability to mimic peptide turns. They are core scaffolds in numerous bioactive natural products (e.g., Plinabulin, Phenylahistin) and drug candidates targeting microtubule depolymerization and oxytocin receptors.

For drug developers, the Suzuki-Miyaura cross-coupling reaction is the primary tool for late-stage diversification of the DKP scaffold. However, performing this reaction on bromo-aryl DKPs presents a unique "synthetic trilemma":

  • Epimerization: The basic conditions required for transmetallation often deprotonate the acidic

    
    -carbon (
    
    
    
    ~20–25), leading to racemization of chiral centers.
  • Catalyst Poisoning: The diketopiperazine ring contains two amide nitrogens and two carbonyl oxygens capable of chelating Palladium (Pd), arresting the catalytic cycle.

  • Solubility: The strong intermolecular hydrogen bonding of the DKP core renders many substrates insoluble in standard non-polar coupling solvents (e.g., Toluene).

This guide provides a validated, self-consistent protocol designed to overcome these barriers, ensuring high yields (>80%) while maintaining >95% enantiomeric excess (ee).

Critical Design Considerations

The Epimerization-Reactivity Trade-off

The success of the reaction hinges on the choice of base. Strong bases (alkoxides, hydroxides) accelerate the transmetallation step but guarantee epimerization at the chiral centers.

  • Standard Approach: Carbonate bases (

    
    , 
    
    
    
    ) are often too basic for sensitive chiral DKPs.
  • Optimized Approach: Use Mild Bases (Phosphates or Fluorides).

    
     or 
    
    
    
    provide sufficient activation of the boronic acid without rapidly deprotonating the
    
    
    -carbon.
Catalyst Selection Strategy

Ligand sterics and electronics dictate the turnover frequency (TOF).

  • Pd(dppf)Cl₂: The "Workhorse." The large bite angle of dppf stabilizes the Pd center and resists chelation by the DKP amides.

  • Pd(OAc)₂ + SPhos: The "Problem Solver." For sterically hindered bromo-aryl sites (e.g., ortho-substituted), this electron-rich Buchwald ligand facilitates oxidative addition and rapid reductive elimination, outcompeting decomposition pathways.

Substrate Engineering (Protection)

Never attempt Suzuki coupling on a free N-H DKP if avoidable. Free amide protons (


) are acidic and can interfere with the base.
  • Recommendation: Protect DKP nitrogens with Methyl (Me), Benzyl (Bn), or p-Methoxybenzyl (PMB) groups prior to coupling. This improves solubility in organic solvents and prevents N-coordination to the catalyst.

Standardized Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: N,N'-protected Bromo-aryl Diketopiperazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent System: 1,4-Dioxane : Water (9:1 v/v)

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Step-by-Step Methodology

Step 1: System Deoxygenation (The "Freeze-Pump-Thaw" Alternative)

  • Why: Oxygen induces homocoupling of boronic acids and oxidizes phosphine ligands.

  • Protocol: Combine 1,4-Dioxane and Water in a septum-capped vial. Sparge with Argon gas for 15 minutes using a long needle submerged in the solvent and a short vent needle.

Step 2: Reaction Assembly

  • Charge a microwave vial or Schlenk tube with the Bromo-aryl DKP (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Add the Pd catalyst (5 mol%) last to minimize air exposure.

  • Seal the vessel and purge with Argon for 3 cycles (Vacuum/Backfill).

  • Inject the degassed Solvent System via syringe. Concentration should be 0.1 M with respect to the DKP.

Step 3: Catalysis

  • Thermal Method: Heat to 80°C in an oil bath for 12–18 hours.

  • Microwave Method (Recommended for Chiral Substrates): Heat to 100°C for 30–60 minutes.

    • Insight: Short reaction times in the microwave significantly reduce the window for thermal epimerization.

Step 4: Pd Scavenging & Workup (Critical for Biological Assays)

  • Cool mixture to Room Temperature (RT).

  • Dilute with Ethyl Acetate (EtOAc).

  • Scavenging: Add Si-Thiol or Si-TMT scavenger resin (50 wt% relative to substrate) and stir at RT for 2 hours.

    • Validation: This step reduces residual Pd from ~1000 ppm to <10 ppm, preventing false positives in cytotoxicity assays.

  • Filter through a Celite pad.[1] Wash with EtOAc.

  • Wash filtrate with Water (2x) and Brine (1x). Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Typical Eluent: DCM:MeOH (98:2 to 95:5) or Hexanes:EtOAc (gradient).

Optimization & Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Catalyst PoisoningSwitch to Pd(OAc)₂ / SPhos (1:2 ratio). The bulky ligand prevents DKP coordination.
Racemization Observed Base too strong / Reaction too long1. Switch base to CsF (2.0 equiv).2. Lower temp to 60°C.3. Use Microwave heating to reduce time.
Protodeboronation Unstable Boronic Acid1. Use Boronic Ester (Pinacol ester) instead of acid.2. Switch solvent to anhydrous DMF (exclude water).
Hydrolysis of DKP Ring High pH + High TempRemove water. Use anhydrous Dioxane with Cs₂CO₃ (suspended).
Insoluble Substrate H-Bonding AggregationSwitch solvent to DMF or DMSO . Note: DMF requires higher workup rigor to remove.

Visualized Workflows (Graphviz)

Reaction Logic & Decision Tree

This diagram illustrates the decision-making process for selecting conditions based on substrate properties.

Suzuki_DKP_Workflow Start Start: Bromo-Aryl DKP Substrate Check_Chirality Is the DKP Chiral/Epimerizable? Start->Check_Chirality Cond_Mild Protocol A (Mild): Base: CsF or K3PO4 Solvent: Dioxane/H2O Temp: 60-80°C Check_Chirality->Cond_Mild Yes (Risk of Racemization) Cond_Std Protocol B (Robust): Base: Na2CO3 Solvent: DMF/H2O Temp: 90-100°C Check_Chirality->Cond_Std No (Dehydro-DKP) Check_Sterics Is the Bromo-group sterically hindered? Cond_Mild->Check_Sterics Cat_SPhos Catalyst: Pd(OAc)2 + SPhos (High Activity) Check_Sterics->Cat_SPhos Yes (Ortho-subs) Cat_DPPF Catalyst: Pd(dppf)Cl2 (Standard Stability) Check_Sterics->Cat_DPPF No (Para/Meta) Scavenge CRITICAL: Pd Scavenging Add Si-Thiol Resin (2h Stir) Cat_SPhos->Scavenge Cat_DPPF->Scavenge Cond_Std->Cat_DPPF Final Final Product: Functionalized DKP Scavenge->Final

Caption: Decision matrix for selecting catalyst and base conditions to balance reactivity with chiral integrity.

Mechanistic Pathway & Epimerization Risk

Understanding where the cycle breaks down is key to troubleshooting.

Mechanism_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Insertion) Pd0->OxAdd Ar-Br TransMet Transmetallation OxAdd->TransMet BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Ar-B(OH)2 + Base Epimerization SIDE REACTION: Alpha-Deprotonation (Racemization) BaseStep->Epimerization Excess Base / High T RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle showing the critical risk point where base selection impacts stereochemical integrity.

References & Authority

The protocols defined above are synthesized from high-impact methodologies in peptide and heterocyclic chemistry.

  • Plinabulin & DKP Analog Synthesis:

    • Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives. Mendeleev Communications (2021).[2][3]

  • Epimerization Control in Cross-Couplings:

    • Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. ACS Catalysis (2024).[4]

  • General Suzuki Coupling on Heterocycles:

    • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification. Molecules (2017).[5]

  • Palladium Scavenging Protocols:

    • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific / Drug Discovery Today.

Disclaimer: This Application Note is for research purposes only. Always consult Safety Data Sheets (SDS) for all reagents, particularly Palladium catalysts and Boronic acids, before handling.

Sources

Protocol for N-alkylation of piperazine-2,5-dione with aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Piperazine-2,5-diones (2,5-diketopiperazines or DKPs) are privileged scaffolds in drug discovery, serving as core structures in antibiotics, oncology drugs (e.g., Plinabulin), and neuroactive agents. However, their functionalization—specifically N-arylation —is chemically non-trivial. The amide nitrogens in the DKP ring possess low nucleophilicity due to resonance stabilization with the adjacent carbonyls (


), making them resistant to standard nucleophilic attacks on unactivated aryl halides.

This Application Note details the Copper-Catalyzed Ullmann-Goldberg reaction, which is the industry-standard protocol for this transformation. Unlike standard alkylations that use NaH/Alkyl-X, N-arylation requires transition metal catalysis to overcome the high activation energy of the C-N bond formation. We focus primarily on the Fukuyama modification , a robust method utilizing Copper(I) Iodide (CuI) and Cesium Acetate (CsOAc) in DMSO, which mitigates common issues like DKP insolubility and racemization.

Mechanistic Insight & Catalytic Cycle

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) mechanism. The critical step is the coordination of the DKP amide nitrogen to the copper center, followed by oxidative addition of the aryl halide.

Figure 1: Catalytic Cycle of Cu-Mediated N-Arylation[1]

G Start Cu(I)-Ligand (Active Catalyst) Complex1 Amido-Cu(I) Complex (N-Coordination) Start->Complex1 Ligand Exchange Complex2 Ar-Cu(III)-X Intermediate (Oxidative Addition) Complex1->Complex2 Oxidative Addition Product N-Aryl DKP + Cu(I) (Reductive Elimination) Complex2->Product Reductive Elimination Product->Start Regeneration DKP DKP Substrate + Base (CsOAc) DKP->Complex1 ArX Aryl Halide (Ar-I / Ar-Br) ArX->Complex2

Caption: The Cu(I)/Cu(III) catalytic cycle. The base (CsOAc) facilitates the deprotonation and coordination of the DKP nitrogen to the copper center.

Critical Parameters: The "Why" Behind the Protocol

Before beginning, consider these three variables that determine success:

Solvent Selection (Solubility is King)

DKPs are notorious for their poor solubility in standard organic solvents (THF, Toluene, DCM) due to strong intermolecular hydrogen bonding.

  • Recommendation: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are mandatory.

  • Why: They disrupt the hydrogen bond network, solubilizing the DKP for reaction. DMSO is preferred for the Fukuyama protocol as it can also act as a weak ligand for Copper.

The Base: Cesium Acetate (CsOAc) vs. Carbonates
  • Recommendation: CsOAc is superior to K₂CO₃ or Cs₂CO₃ for sensitive DKPs.

  • Why: CsOAc is sufficiently basic to deprotonate the amide but mild enough to prevent epimerization (racemization) of the chiral centers at the

    
    -carbon. Stronger bases often lead to loss of stereochemical integrity.
    
The Catalyst: Stoichiometric vs. Catalytic[2]
  • Insight: While "catalytic" is ideal, DKP arylation often stalls with 10-20 mol% CuI due to catalyst poisoning by the product.

  • Strategy: Start with stoichiometric CuI (1.0 equiv) if yield is paramount and purification is automated. Use catalytic CuI (10-20 mol%) + Diamine Ligand (e.g., DMEDA) for scale-up where copper removal is a concern.

Experimental Protocols

Protocol A: Stoichiometric CuI (Fukuyama Modification)

Best for: High-value, chiral DKPs where racemization must be minimized.

Materials:

  • Piperazine-2,5-dione substrate (1.0 equiv)

  • Aryl Iodide (2.0 - 3.0 equiv)

  • Copper(I) Iodide (CuI) (1.0 equiv)

  • Cesium Acetate (CsOAc) (2.0 - 3.0 equiv)

  • Anhydrous DMSO (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk tube or pressure vial and let it cool under Argon/Nitrogen.

  • Charging: Add DKP substrate (1.0 mmol), CuI (190 mg, 1.0 mmol), and CsOAc (384 mg, 2.0 mmol) to the vial.

  • Solvent: Add anhydrous DMSO (10 mL). Note: If DKP does not fully dissolve, sonicate for 5 minutes.

  • Reagent Addition: Add the Aryl Iodide (2.0 mmol) via syringe. If solid, add in step 2.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (critical to prevent Cu oxidation).

  • Reaction: Seal the vessel and heat to 90 °C for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[1] The DKP peak should diminish; a less polar product peak will appear.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc (30 mL) and wash with saturated

      
       (aq) containing 10% ammonia (to sequester Copper).
      
    • Wash the organic layer with water (3x) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Catalytic CuI with Diamine Ligand

Best for: Scale-up and less sterically hindered substrates.

Materials:

  • CuI (10-20 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20-40 mol%)
    
  • Base:

    
     (2.0 equiv) - Note: Stronger base, higher risk of racemization.
    
  • Solvent: 1,4-Dioxane or DMF.

Workflow Differences:

  • Pre-mix CuI and DMEDA in the solvent for 15 mins to form the active blue/green complex before adding the DKP and base.

  • Heat to 110 °C . The higher temperature is often required for the catalytic turnover.

Troubleshooting & Optimization Matrix

Use this decision tree to resolve common failures.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Low Yield / No Reaction Check1 Is DKP soluble? Problem->Check1 Check2 Is Catalyst active? Check1->Check2 Yes Sol1 Switch to DMSO Increase Temp to 110°C Check1->Sol1 No Check3 Racemization? Check2->Check3 Yes Sol2 Use Stoichiometric CuI Check O2 exclusion Check2->Sol2 No Sol3 Switch Base to CsOAc Lower Temp to 80°C Check3->Sol3 Yes

Caption: Decision matrix for optimizing reaction conditions.

Data Summary: Base & Ligand Effects
VariableConditionYield (Typical)Epimerization RiskNotes
Standard CuI (1 eq) / CsOAc / DMSO70-85%LowBest for chiral substrates.
Catalytic CuI (10%) / DMEDA / K3PO450-70%HighGood for achiral DKPs.
Base Cs2CO340-60%ModerateOften leads to hydrolysis byproducts.
Halide Aryl Bromide (Ar-Br)< 30%N/AReactivity is much lower than Ar-I.

References

  • Facile CuI-mediated N-arylation of diketopiperazine using the Fukuyama modification . Vertex AI Search / NIH. Retrieved from [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions . National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation . Organic Chemistry Portal. Retrieved from [Link]

  • 2,5-Diketopiperazine: Synthesis and Properties . Wikipedia. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic piperazine-2,5-dione derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center for Piperazine-2,5-dione Derivatives

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming "Brick Dust" Properties in Hydrophobic Diketopiperazines (DKPs)

Diagnostic & Decision Matrix

User Guide: Before selecting a protocol, determine your constraints. Are you at the lead optimization stage (where structural changes are permitted) or the formulation stage (where the API is fixed)?

DKP_Decision_Tree Start Start: DKP Solubility Issue Constraint Is Chemical Modification Permitted? Start->Constraint Chem_Mod Chemical Strategy (Lattice Disruption) Constraint->Chem_Mod Yes (Lead Opt) Phys_Mod Formulation Strategy (Solvation Assistance) Constraint->Phys_Mod No (Formulation) N_Methyl N-Methylation (Remove H-bond Donor) Chem_Mod->N_Methyl Proline Proline Substitution (Introduce 'Kink') Chem_Mod->Proline Asymmetry Asymmetric Side Chains (Reduce Crystallinity) Chem_Mod->Asymmetry Check_Ion Are Side Chains Ionizable? (Asp, Glu, His, Lys) Phys_Mod->Check_Ion pH_Adj pH Adjustment (Salt Formation) Check_Ion->pH_Adj Yes Complex Cyclodextrin Complexation (Host-Guest Inclusion) Check_Ion->Complex No Dispersion Solid Dispersion (PEG/PVP Matrix) Check_Ion->Dispersion No

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on development stage constraints.

Technical FAQs: The "Root Cause" Analysis

Q: Why are my DKP derivatives insoluble even in DMSO or Methanol? A: You are likely fighting Lattice Energy , not just lipophilicity. DKPs form intermolecular hydrogen bonded "tapes" or "ribbons" in the solid state. The cis-amide functionality provides two H-bond donors (NH) and two acceptors (C=O). These align perfectly to form a tightly packed, high-melting-point crystal lattice (often >250°C).

  • The Fix: You must disrupt this packing. High lipophilicity (LogP) is secondary to the high melting point (Tm).

Q: Can I just lower the pH to protonate the nitrogen? A: NO. This is a common misconception. Unlike piperazine (which is a basic diamine, pKa ~9.8), piperazine-2,5-dione is a cyclic diamide (imide). The nitrogen lone pair is delocalized into the carbonyl.

  • Fact: The pKa of the DKP ring nitrogen is >14.[1] It will not protonate in aqueous acid.

  • Exception: If your side chains contain basic residues (e.g., Histidine, Lysine), pH adjustment works. If your side chains are alkyl/aryl (e.g., Phenylalanine, Leucine), pH adjustment is futile.

Q: How effective is N-methylation compared to formulation approaches? A: N-methylation is the "Nuclear Option." It typically yields a 2–3 log order increase in solubility. Formulation approaches (Cyclodextrins) typically yield a 10–50x increase.

MethodMechanismTypical Solubility Fold-IncreaseImpact on Permeability
N-Methylation Removes H-bond donor; disrupts lattice>100xIncreases (High)
Cyclodextrins Encapsulates hydrophobic moiety10–50xNeutral/Slight Decrease
Solid Dispersion Amorphous state stabilization5–20xNeutral
pH Adjustment Ionization of side chains>1000x (if ionizable)Decreases
Chemical Modification Protocols (Lead Optimization)
Protocol A: N-Methylation Strategy

Objective: Permanently disrupt the intermolecular hydrogen bonding network.

Mechanism: Replacing the amide proton with a methyl group eliminates the H-bond donor capability and introduces steric clash, preventing the formation of the insoluble "beta-sheet-like" ribbons.

Step-by-Step Workflow:

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Anhydrous DMF.

  • Procedure:

    • Dissolve DKP (1 eq) in anhydrous DMF (0.1 M concentration) under Argon.

    • Cool to 0°C. Add NaH (2.2 eq). Note: Evolution of H2 gas.

    • Stir for 30 mins to ensure deprotonation of the imide.

    • Add MeI (2.5 eq) dropwise.

    • Allow to warm to RT and stir for 2-4 hours.

  • Workup: Quench with water. Extract into EtOAc. Wash with brine.

  • Validation: Check 1H NMR. The disappearance of the broad NH singlet (usually >8.0 ppm) and appearance of N-Me singlet (~2.8-3.0 ppm) confirms reaction.

Alternative (Pre-synthesis): Use N-methyl amino acids (e.g., N-Me-Phe, N-Me-Ala) during the peptide coupling phase before cyclization. This is often cleaner than post-cyclization methylation.

Formulation Protocols (Fixed API)
Protocol B: Cyclodextrin Complexation (Phase Solubility)

Objective: Solubilize hydrophobic DKP without chemical modification using HP-β-CD.

Why HP-β-CD? Native β-CD has limited solubility itself.[2] Hydroxypropyl-β-CD (HP-β-CD) is highly water-soluble and has a cavity size (~6.0–6.5 Å) perfect for accommodating the DKP ring or phenyl side chains.

Step-by-Step Workflow:

  • Preparation: Prepare aqueous solutions of HP-β-CD at concentrations: 0, 5, 10, 20, and 40% (w/v) in water or phosphate buffer (pH 7.4).

  • Saturation: Add excess solid DKP derivative to each vial.

  • Equilibration: Shake/vortex at room temperature for 48 hours. Critical: Ensure solid is always present.

  • Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind some hydrophobic drugs).

  • Quantification: Analyze filtrate via HPLC-UV.

  • Data Analysis: Plot [DKP] dissolved (M) vs. [CD] added (M).

    • Linear slope < 1: 1:1 inclusion complex (AL-type).

    • Calculation:

      
       where 
      
      
      
      is intrinsic solubility.
Protocol C: Solid Dispersion (Solvent Evaporation)

Objective: Trapping the DKP in a high-energy amorphous state.

  • Carrier Selection: PVP K30 or PEG 6000. Ratio 1:4 (Drug:Polymer).

  • Solvent: Dissolve both DKP and Polymer in a common solvent (e.g., HFIP or warm Ethanol/DCM mix). Note: HFIP is often required for rigid DKPs.

  • Evaporation: Rotary evaporate at 40°C under vacuum until dry.

  • Drying: Vacuum dry for 24h to remove residual solvent.

  • Result: A glassy solid where the polymer chains mechanically prevent the DKP from re-crystallizing into its insoluble lattice.

Visualizing the Mechanism

DKP_Solubility_Mechanism cluster_0 Insoluble State (Crystal Lattice) cluster_1 Solubilization Strategies cluster_2 Soluble State DKP_Solid DKP Molecule H_Bonds Intermolecular H-Bonds (The 'Zipper' Effect) DKP_Solid->H_Bonds Self-Assembly CD_Action Cyclodextrin: Hydrophobic Encapsulation DKP_Solid->CD_Action Sequestered by N_Me_Action N-Methylation: Steric Block + Donor Removal H_Bonds->N_Me_Action Disrupted by Solvated Solvated Monomer N_Me_Action->Solvated Exposes Carbonyls to Water Complexed Inclusion Complex CD_Action->Complexed Shields Hydrophobic Core

Figure 2: Mechanistic pathways for breaking the DKP crystal lattice. N-methylation attacks the H-bond network directly, while Cyclodextrins bypass it via encapsulation.

References
  • Teixidó, M., et al. (2007). "Improving the solubility and permeability of diketopiperazines by N-methylation." Journal of the American Chemical Society.

  • Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Martins, M. B., & Carvalho, I. (2007). "Diketopiperazines: biological activity and synthesis." Tetrahedron.

  • Jain, A. K., et al. (2011). "Solid dispersion: A strategy for solubility enhancement."[3][4] International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Methylphenyl Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges arising from steric hindrance in 2-methylphenyl substituted scaffolds. The inherent steric bulk of the ortho-methyl group can significantly impede common synthetic transformations, leading to low yields, sluggish reactions, or complete failure. This resource offers field-proven insights and detailed protocols to navigate these synthetic hurdles.

Introduction: The Challenge of the Ortho-Methyl Group

The 2-methylphenyl group is a common structural motif in medicinal chemistry and materials science. However, the methyl group's proximity to the reaction center creates significant steric congestion. This hindrance can:

  • Prevent the close approach of reagents and catalysts.

  • Disfavor the formation of key transition states.

  • Lead to undesired side reactions like protodeboronation in Suzuki-Miyaura couplings.[1][2]

  • Influence the conformational preferences of the molecule, potentially leading to stable atropisomers.[3][4][5]

This guide will focus on practical, actionable solutions to these common problems, with a primary focus on cross-coupling reactions, which are frequently hampered by this structural feature.

Troubleshooting Guide: Low Yields in Cross-Coupling Reactions

Low or no yield in cross-coupling reactions involving 2-methylphenyl substituted scaffolds is the most frequently encountered issue. The following sections break down the problem by reaction type and offer specific, actionable solutions.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance.[6] The ortho-methyl group can impede both the transmetalation and reductive elimination steps of the catalytic cycle.

Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_hindrance Steric Hindrance Hotspots Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: Steric hindrance primarily impacts transmetalation and reductive elimination.

Troubleshooting Steps & Solutions:

  • Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ often fail with sterically demanding substrates. The key is to use bulky, electron-rich phosphine ligands that promote reductive elimination and stabilize the active catalytic species.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands are highly effective for sterically hindered substrates.[6][7] Consider ligands such as SPhos, XPhos, and DavePhos. N-heterocyclic carbenes (NHCs) with "flexible steric bulk" have also shown high efficiency.[8]

  • Protodeboronation of the Boronic Acid: The sterically hindered 2-methylphenylboronic acid can be prone to protodeboronation, especially in the presence of strong bases and water.[1] This side reaction consumes the boronic acid, leading to reduced yields.

    • Solution:

      • Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2]

      • Employ anhydrous solvents or minimize the amount of water in the reaction mixture.

      • Consider using more stable boronic acid derivatives, such as MIDA boronates or trifluoroborate salts, which are more resistant to protodeboronation.

  • Ineffective Catalyst System: The choice of palladium source and ligand is critical. Pre-formed palladium catalysts can sometimes offer better results than generating the active catalyst in situ.

    • Recommended Catalyst Systems:

      • Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos).

      • Palladium pre-catalysts like XPhos Pd G3.

Summary of Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or NHCs.[6][7][8]Facilitates reductive elimination and stabilizes the catalyst.
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[2]Minimizes protodeboronation of the boronic acid.
Solvent Anhydrous aprotic polar solvents (e.g., Dioxane, Toluene, THF).Reduces the rate of protodeboronation.
Temperature Elevated temperatures (80-110 °C) are often necessary.Provides sufficient energy to overcome the activation barrier.
Issue 2: Challenges with Kumada-Corriu and Negishi Couplings

When Suzuki-Miyaura coupling fails, alternative cross-coupling strategies using more reactive organometallic reagents can be employed.

1. Kumada-Corriu Coupling (Grignard Reagents):

  • Challenge: Grignard reagents are highly reactive and basic, which can lead to side reactions.[9][10][11] The formation of the 2-methylphenyl Grignard reagent itself can be sluggish.

  • Solution:

    • Activation of Magnesium: Use of activating agents like iodine or 1,2-dibromoethane can facilitate the formation of the Grignard reagent.[9]

    • Catalyst System: Palladium-phosphinous acid catalysts have been shown to be effective for coupling ortho-substituted aryl halides with Grignard reagents under mild conditions.[12] Nickel catalysts can also be employed.

    • Low Temperatures: Running the reaction at lower temperatures can help to control the reactivity of the Grignard reagent and minimize side reactions.

2. Negishi Coupling (Organozinc Reagents):

  • Advantage: Organozinc reagents are generally more functional group tolerant than Grignard reagents.

  • Challenge: The preparation of the organozinc reagent can be an additional step.

  • Solution:

    • Preparation of Organozinc Reagent: The 2-methylphenylzinc halide can be prepared from the corresponding Grignard or organolithium reagent by transmetalation with ZnCl₂.

    • Catalyst System: A standard Pd(0) catalyst such as Pd(PPh₃)₄ is often effective.

Issue 3: Direct C-H Arylation Difficulties

Direct C-H arylation offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.[13] However, directing the C-H activation to the desired position in the presence of a sterically demanding group can be challenging.

Diagram: C-H Activation Strategies

CH_Activation cluster_strategies C-H Arylation Approaches Directed C-H Activation Directed C-H Activation Chelation Assistance Chelation Assistance Directed C-H Activation->Chelation Assistance Uses a directing group Non-Directed C-H Activation Non-Directed C-H Activation Ligand-Enabled Ligand-Enabled Non-Directed C-H Activation->Ligand-Enabled Relies on catalyst/ligand control

Caption: C-H arylation can be directed or non-directed.

Troubleshooting and Solutions:

  • Poor Regioselectivity: Without a directing group, C-H activation may occur at multiple positions.

    • Solution: Introduce a directing group onto the scaffold that can chelate to the metal catalyst and direct the C-H activation to the desired ortho-position. The 2-phenylpyridine scaffold is a classic example where the pyridine nitrogen acts as a directing group.[14][15]

  • Low Reactivity: The steric hindrance from the 2-methyl group can disfavor the formation of the metallacyclic intermediate required for C-H activation.

    • Solution:

      • Employ highly active catalyst systems, such as those based on palladium with specialized ligands or synergistic silver and palladium catalysis.[16][17]

      • Use of more reactive coupling partners, such as aryl iodides or diazonium salts.

      • Higher reaction temperatures may be required.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-methylphenylboronic acid is giving me a significant amount of benzene as a byproduct. What is happening and how can I fix it?

A1: The formation of benzene is a classic sign of protodeboronation, where the boronic acid is replaced by a proton from the solvent or base.[1] This is exacerbated by the steric hindrance of the 2-methyl group, which slows down the desired cross-coupling reaction, giving more time for the side reaction to occur.

  • To fix this, you should:

    • Switch to a milder base, such as K₃PO₄ or Cs₂CO₃.

    • Use anhydrous solvents and ensure all reagents are dry.

    • Consider using a more stable boron reagent, like a 2-methylphenyl MIDA boronate.

    • Employ a highly active catalyst system (e.g., with a Buchwald ligand) to accelerate the cross-coupling, making it more competitive with protodeboronation.[6]

Q2: I am trying to synthesize a tetra-ortho-substituted biaryl containing a 2-methylphenyl group. The reaction is not proceeding. What are the key considerations?

A2: The synthesis of tetra-ortho-substituted biaryls is one of the most challenging coupling reactions due to extreme steric hindrance.

  • Key considerations are:

    • Ligand Choice is Paramount: You will need one of the most effective bulky phosphine ligands, such as XPhos or SPhos, or specialized N-heterocyclic carbene (NHC) ligands.[8][18][19] These are designed to handle severe steric congestion.

    • Reaction Conditions: High temperatures (often >100 °C) and longer reaction times may be necessary.

    • Alternative Couplings: If Suzuki-Miyaura coupling fails, consider a Kumada-Corriu coupling using the corresponding Grignard reagent, which is more nucleophilic.[12]

Q3: Can I use organolithium reagents to overcome the steric hindrance?

A3: Yes, organolithium reagents are extremely powerful nucleophiles and can be effective where other methods fail.[20][21][22][23] 2-Methylphenyllithium can be prepared from 2-bromotoluene and n-butyllithium via lithium-halogen exchange.[23] It can then be used in reactions analogous to Grignard additions or in Negishi-type couplings after transmetalation with a zinc salt. However, be aware that organolithium reagents are highly basic and pyrophoric, requiring strict anhydrous and inert atmosphere techniques.[24]

Q4: My 2-methylphenyl substituted product exists as a mixture of atropisomers. How can I control this?

A4: The steric clash between the 2-methyl group and substituents on the other aryl ring can lead to hindered rotation around the biaryl bond, resulting in stable, separable atropisomers.[3][4][5][25][26]

  • Controlling Atropisomerism:

    • Asymmetric Catalysis: Employing a chiral catalyst system in the cross-coupling reaction can favor the formation of one atropisomer over the other.

    • Resolution: If the atropisomers are stable enough to be isolated, they can be separated by chiral chromatography.

    • Conformational Analysis: Computational studies can help predict the rotational barrier and the relative stability of the different conformers.[27][28]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide with 2-Methylphenylboronic Acid

This protocol provides a robust starting point for the coupling of a sterically hindered aryl bromide with 2-methylphenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Methylphenylboronic acid (1.5 equiv)[29]

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, 2-methylphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous dioxane. Add this catalyst solution to the reaction vessel via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available from: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. ResearchGate. Available from: [Link]

  • Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. PMC. Available from: [Link]

  • 2-Methylphenylboronic acid, 98%. Ottokemi. Available from: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

  • Organolithium reagent. New World Encyclopedia. Available from: [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PMC. Available from: [Link]

  • Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism. ACS Catalysis. Available from: [Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available from: [Link]

  • Atropisomerism in biaryls. Stereoelectronics. Available from: [Link]

  • Direct Arylation of Unactivated Arenes Using Earth-Abundant Iron/Tetra-Aza Macrocyclic Complexes. PMC. Available from: [Link]

  • Grignard reagent. Wikipedia. Available from: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available from: [Link]

  • Organolithium reagents. SlidePlayer. Available from: [Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Available from: [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. PMC. Available from: [Link]

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. Available from: [Link]

  • Atropisomer. Wikipedia. Available from: [Link]

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal. Available from: [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available from: [Link]

  • Organolithium reagent. Wikipedia. Available from: [Link]

  • organolithium reagents 1. Harvard University. Available from: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available from: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. ResearchGate. Available from: [Link]

  • grignard reagents. Chemguide. Available from: [Link]

  • Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. Available from: [Link]

  • Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd Reported by Tu. ResearchGate. Available from: [Link]

  • Phenyl Grignard reagent adds to 2-methylpropanal to give the seco.... Pearson. Available from: [Link]

  • 3.7. Conformational analysis. Organic Chemistry 1: An open textbook. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer The University of Manchester. Available from: [Link]

Sources

Technical Support Center: Crystallization of Piperazine-2,5-diones (DKPs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solvent Selection & Crystallization Protocols Lead Scientist: Dr. [Name Redacted], Senior Application Scientist

Mission Brief

You are likely here because your piperazine-2,5-dione (DKP) product is refusing to crystallize. It is likely either a stubborn insoluble powder or a persistent oil/gel.[1]

The Root Cause: DKPs are structurally unique. Unlike flexible linear peptides, the rigid heterocyclic core of a 2,5-DKP contains a dual amide functionality that acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules self-assemble into extremely stable intermolecular hydrogen-bonded tapes or ribbons [1].

To crystallize them, you must disrupt these intermolecular bonds (dissolution) and then controllably reform them (nucleation). Standard organic solvent screens often fail because they cannot compete with the DKP-DKP lattice energy.

Module 1: Solvent Selection Strategy

Do not randomly screen solvents.[1] Select your solvent system based on the R-groups (side chains) of your DKP.

The Solubility Hierarchy
Solvent ClassExamplesRoleMechanismSuitability
Super-Solvents DMSO, DMF, DMAcPrimary SolventStrong H-bond acceptors disrupt DKP ribbons.Universal, but hard to remove.
Protic Acids Formic Acid, Acetic Acid, TFAPrimary SolventProtonation of amide carbonyls disrupts H-bonding.Excellent for hydrophobic DKPs.[1] Risk of solvate formation.
Fluorinated Alcohols HFIP, TFEPrimary SolventStrong H-bond donors; disrupt peptide aggregation.The "Nuclear Option" for stubborn aggregates. Expensive.
Alcohols Methanol, Ethanol, IPAAnti-Solvent / Co-SolventModerate polarity; poor H-bond disruption.Good for side-chain solvation; poor for core disruption.
Ethers/Alkanes Et₂O, Hexane, MTBEAnti-SolventLow polarity.Forces precipitation.[1] High risk of oiling out.
Visual Guide: The Solvent Decision Matrix

Use this logic flow to select your starting system.

SolventSelection Start Analyze DKP Side Chains (R1, R2) Hydrophobic Hydrophobic / Aromatic (e.g., Phe, Leu, Val) Start->Hydrophobic Hydrophilic Hydrophilic / Polar (e.g., Ser, Glu, His) Start->Hydrophilic AcidSolv Try Acidic Solvents (Acetic Acid, Formic Acid) Hydrophobic->AcidSolv WaterSolv Try Hot Water or Water/MeOH Mix Hydrophilic->WaterSolv AcidSuccess Dissolved? AcidSolv->AcidSuccess AcidYes Use Water or MeOH as Anti-Solvent AcidSuccess->AcidYes Yes AcidNo Switch to DMSO/DMF (Requires heat) AcidSuccess->AcidNo No WaterSuccess Dissolved? WaterSolv->WaterSuccess WaterYes Cool slowly to 4°C WaterSuccess->WaterYes Yes WaterNo Add TFA or Switch to HFIP WaterSuccess->WaterNo No

Caption: Decision tree for selecting the primary dissolution solvent based on DKP side-chain chemistry.

Module 2: Experimental Protocols

Protocol A: Vapor Diffusion (The "Gentle" Method)

Best for: Growing X-ray quality single crystals or handling small quantities (<50 mg).

  • Dissolution: Dissolve your DKP in the minimum amount of a "Super-Solvent" (e.g., DMSO or DMF) in a small inner vial. Ensure the solution is clear.

  • Setup: Place this open vial inside a larger jar containing a volatile anti-solvent (e.g., Ethanol, Methanol, or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. The volatile anti-solvent will slowly diffuse into the DKP solution, gradually increasing supersaturation.

  • Harvest: Check after 2–7 days.

Protocol B: Hot Anti-Solvent Crash (The "Production" Method)

Best for: Bulk purification (>100 mg).[1]

  • Dissolution: Dissolve DKP in Acetic Acid or DMF . Heat to 60–80°C if necessary to ensure complete dissolution.

  • Filtration: Filter while hot (0.45 µm PTFE) to remove insoluble dust/nuclei.

  • Titration: While keeping the solution hot (important to prevent gelation), add Hot Water dropwise.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears.

  • Re-clarify: Add a few drops of the primary solvent to make it clear again.

  • Cooling: Turn off the heat and allow the vessel to cool to room temperature in the oil bath (slow cooling).

Module 3: Troubleshooting & FAQs

Q: My solution turned into a gel instead of crystallizing. Why?

A: You triggered a kinetic trap. DKPs are prone to forming supramolecular gels, especially in alcohol/water mixtures. This happens when the anti-solvent is added too fast or the temperature drops too quickly, causing the DKP ribbons to entangle randomly rather than stacking neatly.

  • The Fix: Re-dissolve by heating.[2][3] Add the anti-solvent slower. If using water as an anti-solvent, try adding an electrolyte (e.g., 0.1 M NaCl) to screen charge interactions, or switch to a weaker anti-solvent (e.g., Isopropanol instead of Water).

Q: I have crystals, but they contain solvent (Solvates).

A: This is a feature, not a bug, of DKP lattices. DKPs frequently crystallize as solvates (e.g., DKP·AceticAcid or DKP[1]·2H₂O) because the solvent molecules bridge the hydrogen-bonding tapes [2].

  • The Fix:

    • Drying: Dry under high vacuum at 50°C for 24 hours.

    • Solvent Swap: If the solvate is toxic (e.g., DMF), re-dissolve in hot Ethanol/Water and recrystallize. Water solvates are generally pharmaceutically acceptable.[1]

Q: My product oils out (Liquid-Liquid Phase Separation).

A: Your anti-solvent is too non-polar. If you dissolve in DMF and add Diethyl Ether, you often get an oil.

  • The Fix: Use a "softer" anti-solvent. If using DMF, try Ethyl Acetate or Toluene instead of Ether. Alternatively, use the Seeding Technique : Add a tiny crystal of pure product to the oiled mixture and scratch the glass surface to induce nucleation.[3]

Module 4: The Anti-Solvent Workflow

Understanding the boundary between the "Metastable Zone" (where crystals grow) and the "Oiling Out" zone is critical.

AntiSolventWorkflow Step1 1. Dissolve DKP (High T, Good Solvent) Step2 2. Add Anti-Solvent Dropwise Step1->Step2 Check Cloud Point Reached? Step2->Check Check->Step2 No Heat 3. Re-heat to Clear Solution Check->Heat Yes (Turbid) Loop Continue Adding Cool 4. Controlled Cooling (-1°C/min) Heat->Cool Result Crystalline Solid Cool->Result Oil Oiling Out/Gel Cool->Oil Too Fast

Caption: Workflow for Anti-Solvent Crystallization emphasizing the re-heating step to avoid oiling out.

References

  • Pal, D. & Chakrabarti, P. (2002). Cis-Peptide bonds in proteins: residues, interactions and polypeptide conformation. Uses DKP structures to explain cis-peptide stability and H-bond networks.
  • Gellman, S. H., et al. (2005). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. Journal of Organic Chemistry . Detailed analysis of H-bonding tapes and solvent inclusion.

  • Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science . Review of solubility and synthesis.

  • Sante, G., et al. (2020). Isolation and Identification of Cis-2,5-Diketopiperazine. Marine Drugs . Provides specific protocols for MeOH/Water recrystallization.

  • Sciencemadness & White Rose University Consortium . (2022). Recrystallization protocols for glycine-based diketopiperazines. Practical lab guides for hot water recrystallization.

Sources

Technical Support Center: Palladium Remediation in DKP Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

The Challenge: Diketopiperazines (DKPs) present a unique challenge in palladium (Pd) removal. Their structure contains two amide bonds in a rigid six-membered ring, acting as Lewis bases that can coordinate with Pd species. Furthermore, DKPs often exhibit poor solubility in standard organic solvents, leading to the entrapment of Pd within the crystal lattice during precipitation.

Regulatory Constraint: Under ICH Q3D guidelines , Palladium is a Class 2B impurity.[1][2] For oral drug products, the Permitted Daily Exposure (PDE) is generally 100 µ g/day (approx. 10 ppm for a 10g daily dose), requiring rigorous remediation strategies [1].

Diagnostic Module: Assessment & Detection

Q: My DKP product is off-white/grey. Is this definitely Palladium?

A: Not necessarily, but it is the primary suspect.

  • Grey/Black: Indicates colloidal Palladium (Pd(0)) . This often forms when Pd(II) is reduced during hydrogenation or workup. It is "sticky" and adheres to glass and DKP crystals.

  • Orange/Yellow: Indicates oxidized Palladium (Pd(II)) complexed with ligands (likely your DKP nitrogens or residual phosphines).

  • Confirmation: Color is unreliable at low ppm. You must validate with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES to distinguish between colored organic impurities and actual metal residue.

Scavenger Selection Guide

Q: Which scavenger is best for DKPs?

A: Standard silica or charcoal is often insufficient due to the chelating nature of the DKP amide backbone. You require a scavenger with a binding constant (


) higher than that of the DKP-Pd complex.

Recommendation: Use Thiol-based or Thiourea-based functionalized silica.

Comparative Efficiency Table
Scavenger TypeFunctional GroupMechanismDKP CompatibilityRec.[3] Solvent
Si-Thiol PropylthiolLigand ExchangeHigh. Excellent for Pd(II) and Pd(0).MeOH, EtOAc, DMF
Si-TMT TrimercaptotriazineChelationVery High. Best for high-Pd loads; withstands oxidation.DMF, DMSO, THF
Si-DMT DimercaptotriazineChelationHigh. Good for trace polishing (<50 ppm).MeOH, THF
Activated Carbon Carbon (Porous)AdsorptionLow/Variable. Poor reproducibility; DKP often co-adsorbs.Ethanol, Water
Decision Logic: Selecting the Right Path

ScavengerSelection Start Start: Pd Contaminated DKP Solubility Is DKP soluble in EtOAc/MeOH/DCM? Start->Solubility YesSol Yes (Soluble) Solubility->YesSol Yes NoSol No (Insoluble) Solubility->NoSol No PdType Pd Species Type? YesSol->PdType SolventSwitch Dissolve in warm DMF or DMSO NoSol->SolventSwitch Colloidal Colloidal (Black/Grey) PdType->Colloidal Ionic Ionic/Complexed (Orange) PdType->Ionic SiThiol Use Si-Thiol (Scavenges Pd(0) & Pd(II)) Colloidal->SiThiol SiTMT Use Si-TMT (Strongest Chelation) Ionic->SiTMT SolventSwitch->PdType

Figure 1: Decision matrix for selecting the appropriate scavenging agent based on DKP solubility and Palladium oxidation state.

Troubleshooting Protocols

Protocol A: The "Dissolve-Treat-Precipitate" (Recommended for Insoluble DKPs)

Use this when your DKP is only soluble in high-boiling polar solvents (DMSO/DMF).

Rationale: If the DKP is solid, Pd is trapped inside the crystal. Surface washing will fail. You must disrupt the lattice to release the Pd.

  • Dissolution: Dissolve the crude DKP in the minimum amount of DMF or DMSO at 60–80°C until fully homogeneous.

  • Scavenger Addition: Add Si-TMT (Trimercaptotriazine silica) or Si-Thiol at a ratio of 3–5 equivalents relative to the estimated Pd content (or 10-20 wt% relative to DKP mass if Pd content is unknown).

  • Agitation: Stir vigorously at 60–80°C for 2–4 hours .

    • Note: Heat improves mass transfer and kinetics, crucial for viscous solvents like DMSO.

  • Filtration: Filter the hot solution through a 0.45 µm PTFE pad or sintered glass to remove the silica scavenger.

    • Critical: Do not let the solution cool before filtration, or the DKP will precipitate with the scavenger.

  • Precipitation: Slowly pour the Pd-free filtrate into a large excess of water or diethyl ether (antisolvent) to re-precipitate the purified DKP.

  • Wash: Filter the DKP solid and wash with water/ether to remove residual DMF/DMSO.

Protocol B: The "Spiking" Crystallization

Use this if you cannot use silica scavengers or need to avoid hot filtration.

Rationale: Standard crystallization often occludes Pd. Adding a soluble scavenger (ligand) keeps the Pd in the mother liquor during crystallization.

  • Dissolve DKP in the crystallization solvent (e.g., hot Ethanol/Water).

  • Add N-Acetyl Cysteine (NAC) or Thiourea (5–10 wt% relative to DKP).

  • Stir at reflux for 30 minutes to allow the NAC/Thiourea to displace the DKP-Pd ligands.

  • Cool slowly to crystallize the DKP.

  • Filter.[4][5][6][7][8] The Pd-NAC complex is highly soluble and will remain in the mother liquor/filtrate.

  • Wash the cake thoroughly to remove the surface mother liquor.

Workflow Visualization

RemediationWorkflow cluster_waste Waste Stream Input Crude DKP (High Pd) Dissolve Dissolve (Hot DMF/DMSO) Input->Dissolve Scavenge Add Si-TMT Agitate 4h @ 80°C Dissolve->Scavenge HotFilter Hot Filtration (Remove Silica) Scavenge->HotFilter Precip Antisolvent Precipitation HotFilter->Precip Filtrate SpentSilica Spent Silica (Contains Pd) HotFilter->SpentSilica Retentate Final Pure DKP (<10 ppm Pd) Precip->Final

Figure 2: The "Dissolve-Treat-Precipitate" workflow for handling insoluble DKP matrices.

Frequently Asked Questions (FAQ)

Q: I used Activated Carbon (Charcoal), but my yield dropped significantly. Why? A: Activated carbon is non-specific. It adsorbs planar aromatic systems efficiently. Since DKPs and their precursors often contain aromatic side chains (e.g., Phenylalanine derivatives), the carbon adsorbs your product along with the Palladium. Switch to functionalized silica (Si-Thiol/Si-TMT) which relies on chemisorption (Pd-S bonding) rather than physisorption, preserving your yield [2].

Q: Can I just wash the solid DKP with a scavenger solution? A: No. This is a common failure point. If the Pd is trapped inside the crystal lattice (occlusion), surface washing is ineffective. You must dissolve the compound to release the Pd for scavenging [3].

Q: My ICP-MS shows low Pd, but the product is still grey. What is happening? A: You likely have Pd nanoparticles (<100 nm) that are below the detection limit of some standard assays or are heterogeneously distributed.

  • Fix: Dissolve and filter through a 0.22 µm membrane or treat with Si-Thiol , which is particularly effective at capturing colloidal Pd(0).

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2).[9]Link

  • Garrett, C. E., & Prasad, K. (2004).[10][11][12] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[10][11] Link

  • Biotage. (2023).[4] Metal Scavengers in Process Chemistry: An Investigative Study. Biotage White Paper. Link

  • SiliCycle. (2023). SiliCycle Scavenger Solutions: Removal of Metal Impurities.[4][5][6][10][11][13] SiliCycle Application Notes. Link

Sources

Validation & Comparative

High-Resolution Characterization Guide: 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of peptidomimetics and heterocyclic drug scaffolds, 1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione represents a critical intermediate. As a derivative of the privileged 2,5-diketopiperazine (DKP) core, its rigid heterocyclic backbone serves as a geometrically constrained template for drug design. However, the synthesis of N-aryl DKPs is prone to regio-isomeric byproducts and incomplete cyclization.

This guide provides a definitive technical framework for the 1H NMR characterization of this molecule. Unlike mass spectrometry (which confirms only molecular weight) or IR (which confirms functional groups), 1H NMR is the only standalone technique capable of unambiguously validating the regiochemistry of the aryl substitution and the integrity of the diketopiperazine ring .

Comparative Analysis: Why 1H NMR?

To ensure scientific rigor, we evaluate 1H NMR against alternative characterization methods commonly available in drug discovery workflows.

Table 1: Technique Performance Matrix
Feature1H NMR (500 MHz) LC-MS (ESI) FT-IR X-Ray Crystallography
Primary Utility Structural connectivity & RegiochemistryMolecular Weight & PurityFunctional Group ID (C=O, NH)Absolute Configuration
Regio-isomer Resolution High (Coupling constants distinguish 2-Me vs 3-Me)Low (Isomers often have identical fragmentation)Low High
Sample Recovery Yes (Non-destructive)NoYesYes
Throughput Medium (10-15 min/sample)High (<5 min/sample)HighVery Low (Days/Weeks)
Limit of Detection ~0.1 mg~1 ng~1 mgCrystal dependent
Strategic Insight: Solvent Selection

The choice of solvent is binary for DKPs due to their solubility profile.

  • DMSO-d6 (Recommended): The high polarity disrupts intermolecular hydrogen bonding common in DKPs, ensuring sharp peaks and solubility. It also slows proton exchange, allowing the amide N-H signal to be observed clearly.

  • CDCl3 (Alternative): Often results in poor solubility and broad signals due to aggregation. Only recommended if the molecule is heavily N-alkylated or protected.

Detailed Characterization Protocol

Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).

  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

  • Critical Step: Sonicate for 2 minutes to ensure complete dissolution. DKPs can form micro-crystalline suspensions that broaden NMR signals.

Acquisition Parameters (Standard 500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16–64 (depending on concentration).

  • Temperature: 298 K (25°C). Note: If peaks are broad, elevate to 323 K (50°C) to break H-bond aggregates.

Data Interpretation & Reference Standards

The following data represents the Reference Standard derived from chemometric principles and analogous N-aryl DKP literature [1, 2, 3].

Predicted 1H NMR Data (DMSO-d6, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
8.25 Broad Singlet (br s)1H-N4-H Amide proton of the DKP ring. Exchangeable with D2O.
7.55 Doublet (d)1H

Ar-H3 Aromatic proton ortho to Br, meta to Me.
7.48 Doublet of Doublets (dd)1H

Ar-H5 Aromatic proton ortho to Br, meta to N.
7.18 Doublet (d)1H

Ar-H6 Aromatic proton ortho to N-DKP.
4.25 Singlet (s)2H-C6-H2 DKP ring methylene adjacent to N-Aryl. Deshielded by aryl ring.
3.95 Singlet (s)2H-C3-H2 DKP ring methylene adjacent to NH.
2.15 Singlet (s)3H-Ar-CH3 Methyl group at ortho position of the phenyl ring.
Mechanistic Validation Logic
  • The "Fingerprint" of Cyclization: The presence of two distinct singlets (or tightly coupled AB systems) in the 3.8–4.3 ppm region confirms the formation of the DKP ring. If the ring were open (dipeptide), you would observe distinct

    
    -proton signals (often quartets/multiplets) and ester/acid protons.
    
  • Regiochemistry Confirmation (2-Methyl vs 3-Methyl):

    • 2-Methyl Pattern (Correct): You will see a doublet (H6), a dd (H5), and a d (H3). The coupling between H5 and H6 (

      
       Hz) confirms they are neighbors.
      
    • 3-Methyl Pattern (Incorrect): If the methyl were at position 3, H2 would be a singlet, H5 a doublet, and H6 a doublet. The absence of a large ortho-coupling (

      
       Hz) involving the proton adjacent to the Nitrogen would flag the error.
      

Visualizing the Validation Workflow

The following diagram illustrates the decision-making process for validating the compound's structure.

NMR_Validation_Workflow Start Crude Product (Post-Synthesis) Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Acquisition Acquire 1H NMR (16 Scans, 298K) Solubility->Acquisition Dissolved Check_Amide Check 8.0-8.5 ppm: Broad Singlet Present? Acquisition->Check_Amide Check_Aliphatic Check 3.8-4.3 ppm: Two Distinct CH2 Signals? Check_Amide->Check_Aliphatic Yes (NH Found) Invalid_Open INVALID: Open Chain (Dipeptide/Ester) Check_Amide->Invalid_Open No (Missing NH) Check_Aromatic Check 7.0-7.6 ppm: 1:1:1 Integration Pattern? Check_Aliphatic->Check_Aromatic Yes (Ring Closed) Check_Aliphatic->Invalid_Open No (Complex Multiplets) Valid VALIDATED STRUCTURE 1-(4-Bromo-2-methylphenyl) piperazine-2,5-dione Check_Aromatic->Valid Yes (Correct Substitution) Invalid_Regio INVALID: Wrong Regioisomer (Check Coupling Constants) Check_Aromatic->Invalid_Regio No (Wrong Pattern)

Figure 1: Logic flow for the structural validation of N-aryl piperazine-2,5-diones via 1H NMR.

References

  • Gueret, R., et al. (2020).[1] "Photoredox-Catalyzed Synthesis of Piperazines." Organic Letters, 22(13), 5157–5162. Link

  • Stuart, C. D., et al. (2023).[2] "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives." ChemRxiv. Link

  • Reich, H. J. (2020). "WinPLT NMR Chemical Shift Data." University of Wisconsin-Madison. Link

  • ChemicalBook. (2024). "Product Entry: this compound." Link

Sources

A Comparative Guide to HPLC Method Development for Aryl-Diketopiperazine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity analysis of aryl-diketopiperazines (DKPs). As a class of compounds with significant therapeutic potential, ensuring the purity and stability of aryl-DKP drug candidates is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, offering a framework for developing robust, accurate, and stability-indicating analytical methods.

The Analytical Imperative: Purity of Aryl-Diketopiperazines

Aryl-diketopiperazines are cyclic dipeptides that form a core scaffold in numerous biologically active molecules.[1] Their synthesis can often lead to a variety of impurities, including diastereomers, starting material residues, and by-products from side reactions.[2] Furthermore, the inherent structure of DKPs can be susceptible to degradation under stress conditions, such as hydrolysis of the amide bonds.[3][4]

Therefore, a robust analytical method must not only quantify the active pharmaceutical ingredient (API) but also separate, detect, and quantify all potential process impurities and degradation products. A "stability-indicating" method is one that can unequivocally assess the drug's purity in the presence of its potential degradants, a requirement mandated by regulatory bodies like the ICH.[5][6]

Choosing the Right Tool: A Head-to-Head Comparison of HPLC and UPLC

The foundational technology for pharmaceutical purity analysis is reverse-phase chromatography. While traditional HPLC has been the workhorse for decades, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling evolution of the technique, offering significant performance gains.[7]

The primary distinction lies in the particle size of the stationary phase and the corresponding operating pressures.[7] HPLC systems typically use columns packed with 3-5 µm particles and operate at pressures up to 6,000 psi. In contrast, UPLC utilizes sub-2 µm particles, which demands much higher pressures (up to 15,000 psi) to propel the mobile phase through the densely packed column.[8] This fundamental difference leads to distinct performance characteristics.

Diagram 1: Core Structure of an Aryl-Diketopiperazine

cluster_0 Aryl-Diketopiperazine Core A Diketopiperazine Ring B Aryl Group (Ar) A->B Attached to Ring C Side Chains (R1, R2) A->C Determine Stereochemistry

Caption: Core components of a typical aryl-diketopiperazine molecule.

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC depends on the specific analytical needs, throughput requirements, and available resources.[9] UPLC's advantages in speed and resolution are particularly beneficial during drug development, where rapid screening and in-depth impurity profiling are essential.[10]

ParameterTraditional HPLCUPLC (Ultra-Performance Liquid Chromatography)Rationale & Impact on Aryl-DKP Analysis
Stationary Phase Particle Size 3 - 5 µm< 2 µmSmaller particles provide more surface area, leading to significantly higher separation efficiency and resolution.[7] This is critical for separating structurally similar DKP isomers and impurities.
Typical Operating Pressure 2,000 - 6,000 psi6,000 - 15,000 psiHigher pressure is required to maintain optimal flow rates through columns with smaller particles.[8]
Analysis Time 15 - 30 minutes2 - 10 minutesUPLC offers a 5-10x reduction in run time, dramatically increasing sample throughput for process monitoring and stability studies.
Resolution GoodExcellentThe enhanced efficiency of UPLC results in sharper, narrower peaks, allowing for baseline separation of closely eluting impurities that might co-elute in an HPLC run.
Sensitivity StandardHighNarrower peaks lead to greater peak height, improving the signal-to-noise ratio and lowering limits of detection (LOD) and quantification (LOQ).[8][9] This is vital for detecting impurities at the 0.1% threshold.
Solvent Consumption HighLowShorter run times and lower flow rates significantly reduce solvent usage, leading to cost savings and a greener analytical footprint.[9][10]

Strategic HPLC/UPLC Method Development for Aryl-DKPs

A systematic approach is key to developing a robust and reliable purity method. The process involves a logical progression from initial screening to fine-tuned optimization and final validation.

Diagram 2: Workflow for Aryl-DKP Purity Method Development

G A 1. Analyte Characterization (pKa, logP, UV spectra) B 2. Initial Method Screening (Column & Mobile Phase) A->B C 3. Method Optimization (Gradient, Temp, pH) B->C C->B Re-screen if needed D 4. Forced Degradation Study (Demonstrate Stability-Indicating) C->D Is separation adequate? D->C Optimize further E 5. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) D->E Are all degradants resolved? F Final Validated Purity Method E->F

Caption: A systematic workflow for developing a stability-indicating HPLC/UPLC method.

Column Selection: The Heart of the Separation

The choice of stationary phase is the most critical factor in achieving selectivity.

  • C18 (Octadecylsilane): This is the universal starting point for most small molecules, including aryl-DKPs. Its hydrophobic nature provides excellent retention for the aromatic and aliphatic portions of the molecules. A column with dimensions like 50 mm x 2.1 mm and a 1.7 µm particle size is a typical choice for UPLC development.

  • Phenyl-Hexyl: If C18 provides insufficient selectivity between the parent DKP and aromatic impurities, a Phenyl-Hexyl phase can be advantageous. It offers alternative selectivity through π-π interactions with the aryl moieties.

  • Chiral Stationary Phases (CSPs): Aryl-DKPs often possess multiple chiral centers. If enantiomeric or diastereomeric purity is required, a dedicated chiral separation is necessary. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective.[11][12] Chiral method development is an empirical process involving screening different columns and mobile phases (normal phase, polar organic, or reversed-phase).[11][13][14]

Mobile Phase Optimization: Driving Selectivity
  • Organic Modifier: Acetonitrile is generally the preferred organic solvent for purity methods due to its low viscosity and UV transparency. Methanol can offer different selectivity and is a valuable alternative to screen.

  • Aqueous Phase & pH Control: The pH of the aqueous mobile phase can dramatically impact the retention and peak shape of ionizable compounds. Many aryl-DKPs contain basic nitrogen atoms.

    • Low pH (e.g., 0.1% Formic Acid, pH ~2.7): At this pH, basic nitrogens will be protonated. This often leads to good peak shapes on silica-based columns and is highly compatible with mass spectrometry (MS) detection.

    • High pH (e.g., Ammonium Acetate, pH 9): Using a high pH buffer with a pH-stable column can deprotonate acidic functional groups or neutralize basic ones, offering a completely different selectivity profile.

  • Gradient Elution: A gradient, starting with a low percentage of organic solvent and ramping up, is almost always necessary for purity analysis. This ensures that late-eluting, more hydrophobic impurities are eluted within a reasonable time while providing good resolution for early-eluting, more polar impurities.

Experimental Protocols

Protocol: UPLC Purity Method for a Representative Aryl-DKP

This protocol outlines a starting point for developing a UPLC method. Optimization will be required based on the specific DKP and its impurity profile.

  • Instrumentation: An ACQUITY UPLC System (Waters) or equivalent, equipped with a photodiode array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm (or the λmax of the aryl-DKP).

  • Gradient Program:

    Time (min) Flow (mL/min) %A %B Curve
    0.00 0.5 95 5 Initial
    5.00 0.5 5 95 Linear
    6.00 0.5 5 95 Linear
    6.10 0.5 95 5 Linear

    | 7.00 | 0.5 | 95 | 5 | Linear |

  • Sample Preparation: Prepare a stock solution of the aryl-DKP sample at 1.0 mg/mL in the sample diluent. Dilute to a working concentration of 0.1 mg/mL for analysis.

Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the parent compound to ensure potential degradants are generated at a sufficient level for detection and resolution.[15] All stressed samples are analyzed alongside an unstressed control.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.[6][16] Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 2 hours.[6][16] Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[6]

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours.[5] Dissolve in sample diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6] Dissolve in sample diluent for analysis.

Data-Driven Comparison and Validation

After optimization, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[17][18] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[19]

The table below presents hypothetical but representative data comparing the performance of a non-optimized HPLC method with a fully optimized, stability-indicating UPLC method for the purity of "Aryl-DKP-X" and its critical impurity pair.

ParameterStandard HPLC MethodOptimized UPLC MethodPerformance Insight
Run Time 25 min7 minUPLC provides a >3-fold increase in throughput.
Aryl-DKP-X Retention Time 12.5 min3.8 minFaster elution without sacrificing resolution.
Resolution (Rs) of Critical Pair 1.32.8UPLC achieves baseline separation (Rs > 2), ensuring accurate quantification, while the HPLC method shows partial co-elution (Rs < 1.5).
Tailing Factor (API Peak) 1.61.1The UPLC method exhibits superior peak symmetry, which is crucial for accurate integration and precision.
Theoretical Plates (API Peak) 8,50022,000Higher plate count confirms the superior efficiency of the UPLC separation.
Limit of Quantification (LOQ) 0.08%0.02%UPLC's enhanced sensitivity allows for the reliable quantification of impurities at much lower levels.

Conclusion

For the purity analysis of novel aryl-diketopiperazines, a well-developed, stability-indicating chromatographic method is not merely a quality control tool but a cornerstone of the entire drug development process. While traditional HPLC remains a robust and reliable technique, UPLC offers transformative advantages in speed, resolution, and sensitivity.[7][9][10] The ability of UPLC to rapidly resolve complex mixtures of structurally similar impurities and degradants provides a higher degree of confidence in product purity and stability. By adopting a systematic development strategy—beginning with analyte characterization and progressing through methodical screening, optimization, and forced degradation studies—researchers can establish a powerful analytical method that ensures the safety and efficacy of their therapeutic candidates and satisfies stringent regulatory expectations.

References

  • UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Alispharm. [Link]

  • HPLC vs UPLC - What's the Difference? - Chromatography Today. (n.d.). Chromatography Today. [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. [Link]

  • Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. (2016, October 7). Current Research in Nutrition and Food Science. [Link]

  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. (n.d.). Hindawi. [Link]

  • Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). (2025, August 6). ResearchGate. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]

  • Two-step mass spectrometric approach for the identification of diketopiperazines in chicken essence. (2025, August 7). ResearchGate. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR. [Link]

  • Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. (2025, August 10). ResearchGate. [Link]

  • Chiral separation of a diketopiperazine pheromone from marine diatoms using supercritical fluid chromatography. (2014, March 1). PubMed. [Link]

  • Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. (2009, October 28). PubMed. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.). Waters. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005, February 15). PubMed. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022, December 6). ACS Publications. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac. [Link]

  • Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2025, May 29). PMC. [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. (2025, September 5). Research Journal of Pharmacy and Technology. [Link]

  • 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. (2022, June 29). MDPI. [Link]

  • Stability Indicating RP-HPLC Method for Development and Validation of Atogepant and its Application in Dissolution Studies. (2022, October 26). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (n.d.). Beijing Institute of Technology. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Journal of Applied Pharmaceutical Science. [Link]

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. (2025, October 15). Impactfactor. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (2024, March 1). An-Najah journals. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of N-aryl Piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The N-aryl piperazine-2,5-dione scaffold is a cornerstone in medicinal chemistry and materials science, lauded as a "privileged scaffold" due to its prevalence in bioactive molecules.[1][2] The three-dimensional arrangement of these molecules dictates their biological activity and physical properties, making precise structural determination paramount. This guide provides an in-depth comparison of the critical methodologies for elucidating the crystal structure of N-aryl piperazine-2,5-diones. We will move beyond rote protocols to explore the causal relationships behind experimental choices, focusing on the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD) and its vital interplay with spectroscopic and alternative diffraction methods. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of solid-state characterization for this important class of compounds.

Introduction: The Significance of Structural Precision

N-aryl piperazine-2,5-diones, also known as N-aryl diketopiperazines (DKPs), are cyclic dipeptides that form the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][3] Their rigidified peptide backbone serves as a versatile scaffold for presenting aryl substituents in a well-defined spatial orientation. This orientation governs molecular interactions, such as binding to receptor sites.[4] Consequently, unambiguous determination of the solid-state conformation, stereochemistry (cis/trans isomerism), and intermolecular packing is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and guiding rational drug design.

This guide will dissect the workflow for achieving this structural precision, from initial synthesis and isomer characterization to the ultimate goal of a refined crystal structure.

Part 1: Synthesis and Isomer Identification: The Starting Point

The journey to a crystal structure begins with the synthesis of high-purity material. N-aryl piperazine-2,5-diones can be accessed through various synthetic routes, often involving the cyclization of dipeptides or building upon a pre-existing piperazine-2,5-dione core.[1][2][5] A common challenge in the synthesis of 3,6-disubstituted derivatives is the formation of both cis and trans isomers.

These isomers can exhibit vastly different shapes and biological activities, making their separation and identification crucial. While crystallization can sometimes selectively isolate one isomer, a robust analytical strategy is required beforehand. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[1][6]

Key Insight: Why NMR is Essential Before Crystallography Attempting to crystallize a mixture of isomers is often a recipe for failure, leading to oils, amorphous solids, or poorly diffracting crystals. NMR provides a direct window into the solution-state structure and composition. Specific 1H NMR analyses, such as observing the chemical shift differences in the piperazine ring protons, can definitively distinguish between the cis and trans diastereomers.[1] This pre-emptive analysis ensures that the material being subjected to crystallization trials is a single, well-characterized entity.

Experimental Protocol: Synthesis of a Symmetric N,N'-diaryl Piperazine-2,5-dione

This protocol outlines a general procedure for synthesizing a symmetric N,N'-diaryl derivative, a common precursor for structural studies.

  • Glycine Dimerization: Begin with the synthesis of the parent piperazine-2,5-dione (glycine anhydride). This is typically achieved by heating glycine in a high-boiling point solvent like ethylene glycol.

  • N-Arylation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the piperazine-2,5-dione in a suitable anhydrous solvent such as DMF or THF.

  • Deprotonation: Add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0 °C to deprotonate the amide nitrogens. The causality here is that the anionic nitrogen is a much more potent nucleophile required for the subsequent arylation step.

  • Aryl Halide Addition: Slowly add the desired aryl halide (e.g., an aryl bromide or iodide) along with a suitable catalyst if necessary (e.g., a copper-based catalyst for Ullmann coupling).

  • Reaction Monitoring: Allow the reaction to warm to the appropriate temperature (which can range from room temperature to reflux) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction carefully with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product using column chromatography on silica gel.

  • Spectroscopic Verification: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry before proceeding to crystallization.[7]

Part 2: The Crystallization Challenge

Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the entire process. The goal is to coax molecules from the disordered state of a solution into a highly ordered, repeating three-dimensional lattice. For N-aryl piperazine-2,5-diones, specific challenges include conformational flexibility of the piperazine ring (which can adopt boat or planar conformations) and the potential for different packing arrangements (polymorphism) driven by subtle intermolecular forces like hydrogen bonding and π-π stacking.[8][9]

A systematic screening of conditions is the most effective approach.

Workflow: Crystallization Screening

G cluster_prep Sample Preparation cluster_screening Crystallization Screening cluster_analysis Analysis & Optimization Prep High-Purity Compound (>98%) Verified by NMR/MS Solvent Select Solvent System (e.g., DMSO, DMF, EtOH, EtOAc) Prep->Solvent Method Choose Crystallization Method Solvent->Method Vapor Vapor Diffusion (Hanging/Sitting Drop) Method->Vapor Evap Slow Evaporation Method->Evap Cool Slow Cooling Method->Cool Observe Microscopic Observation (Clear Crystals, Needles, Plates?) Vapor->Observe Evap->Observe Cool->Observe Optimize Optimize Conditions (Concentration, Temp., Additives) Observe->Optimize Diffraction Test on Diffractometer Observe->Diffraction Promising Crystals Optimize->Solvent Iterate

Experimental Protocol: Vapor Diffusion Crystallization
  • Prepare the Reservoir: In the outer well of a crystallization plate or beaker, add 500 µL of a "precipitant" solvent in which your compound is less soluble (e.g., hexane, water).

  • Prepare the Sample Drop: Dissolve 2-5 mg of your purified N-aryl piperazine-2,5-dione in 100-200 µL of a "solvent" in which it is readily soluble (e.g., DMSO, DMF, or chloroform).[8] This solution should be saturated or near-saturated.

  • Set the Drop: Pipette a small drop (1-4 µL) of your compound solution onto a cover slip (for hanging drop) or into the inner well (for sitting drop).

  • Seal the System: Seal the well or beaker with the cover slip (grease the rim for an airtight seal) or cap. The causality is critical: the vapor pressure of the more volatile solvent in the drop will equilibrate with the reservoir.

  • Incubate and Observe: Place the sealed system in a vibration-free location at a constant temperature. The solvent from the drop will slowly diffuse into the reservoir, gradually increasing the concentration of your compound in the drop and, ideally, inducing crystallization rather than precipitation.

  • Monitor: Check for crystal growth periodically over several days to weeks.

Part 3: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule. It works by passing a focused beam of X-rays through a single crystal. The electrons in the atoms of the crystal diffract this beam into a unique pattern of spots. By measuring the position and intensity of these spots, one can mathematically reconstruct the electron density map of the molecule and, from that, determine the atomic positions with extremely high precision.[10]

Workflow: Single-Crystal X-ray Diffraction

G Crystal Mount Single Crystal on Diffractometer Xray Irradiate with X-ray Beam (e.g., Mo Kα radiation) Crystal->Xray Data Collect Diffraction Pattern (Rotation Method) Xray->Data Integrate Integrate Spot Intensities & Determine Unit Cell Data->Integrate Solve Solve Phase Problem (Direct Methods / Patterson) Integrate->Solve Model Build Initial Atomic Model Solve->Model Refine Refine Model against Data (Least-Squares Minimization) Model->Refine Validate Validate Final Structure (R-factor, CIF check) Refine->Validate

Part 4: Alternative & Complementary Methods: A Comparative Overview

While SC-XRD is the gold standard, it is not always feasible, and other techniques provide complementary and crucial information.

Method Primary Application for N-aryl Piperazine-2,5-diones Advantages Limitations
Single-Crystal XRD (SC-XRD) Unambiguous 3D atomic structure, stereochemistry, and packing.Provides absolute structure, bond lengths/angles, and intermolecular interactions with high precision.[11][12]Requires high-quality single crystals, which can be difficult and time-consuming to grow.
Powder XRD (PXRD) Phase identification, bulk sample purity, polymorphism screening.Fast, non-destructive, uses microcrystalline powder (no single crystal needed).[4] Can confirm if the bulk material is the same phase as the single crystal.Provides information on lattice parameters but not the detailed atomic arrangement within the unit cell.
NMR Spectroscopy Determination of cis/trans isomerism, conformational analysis in solution.[1][2][6]Excellent for distinguishing isomers and studying dynamic processes in solution.[2]Provides an averaged structure in solution, not the specific solid-state packing. Full 3D structure determination is complex.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation analysis.[3][13]High sensitivity, confirms molecular formula.Provides no information on 3D structure or isomerism.

Expert Insight: A truly robust structural characterization relies on a multi-technique approach. For example, after obtaining a single crystal structure via SC-XRD, running a Powder XRD pattern of the bulk synthesis batch is a self-validating step.[4] It confirms that the single crystal you analyzed is representative of the entire sample and not some minor, preferentially crystallized form. Similarly, NMR confirms that the isomer you crystallized is the one you intended to study.[1]

Part 5: Data Interpretation: A Case Study

The output of a successful SC-XRD experiment is a wealth of data, typically summarized in a Crystallographic Information File (CIF). Below is a table summarizing hypothetical but realistic data for two different N-aryl piperazine-2,5-dione derivatives to illustrate the comparative power of this data.

Parameter Derivative A (N,N'-diphenyl) Derivative B (N,N'-di(4-fluorophenyl)) Significance
Formula C16H14N2O2C16H12F2N2O2Confirms the chemical composition of the crystal.
Crystal System MonoclinicTriclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cP-1Defines the symmetry elements within the unit cell.[11]
a (Å) 10.258.40Unit cell dimensions. Changes reflect different molecular packing.
b (Å) 8.4013.77"
c (Å) 13.7810.26"
β (º) 91.491.4Unit cell angle.
V (ų) 11851184Volume of the unit cell.
Z 42Number of molecules in the unit cell.
R1 (final) 0.0450.051A key indicator of the quality of the refinement. Values < 0.05 are excellent.
Piperazine Ring Twisted BoatPlanarThe aryl substituent's electronic properties can influence ring conformation.

Conclusion

The determination of the crystal structure of N-aryl piperazine-2,5-diones is a multi-faceted process that extends far beyond the final diffraction experiment. It requires careful synthesis, rigorous isomeric characterization, and patient crystallization screening. While Single-Crystal X-ray Diffraction stands as the definitive technique for elucidating the precise three-dimensional atomic arrangement, its power is maximized when used in concert with complementary methods like NMR and Powder XRD. This integrated, self-validating approach ensures not only the accuracy of the final structure but also its relevance to the bulk material, providing the solid foundation necessary for advancing drug discovery and materials engineering.

References

  • Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Reekie, T. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Piperazinedione. PubChem Compound Database. [Link]

  • Szałaj, K., et al. (2025). Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • Hofmann, J., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Gant, T. G. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]

  • Mendham, A. (n.d.). Research profile. ResearchGate. [Link]

  • Abid, S., et al. (2021). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). PMC. [Link]

  • Abhyankar, R. M., & Balakrishna, M. S. (2005). Synthesis and Single Crystal X-Ray Structure of N,N'-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Crystallography. [Link]

  • Stary, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Hofmann, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Hofmann, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • An, F., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. ResearchGate. [Link]

  • Baran, P. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • Szałaj, K., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. PMC. [Link]

  • An, F., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Beijing Institute of Technology. [Link]

  • An, F., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. PubMed. [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]

Sources

Biological Stability of DKPs vs. Linear Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In peptide therapeutics, linear peptides face a fundamental "termini problem." Their open-chain structure exposes N- and C-terminal residues to rapid exopeptidase degradation, often resulting in in vivo half-lives measured in minutes. 2,5-Diketopiperazines (DKPs), the smallest class of cyclic peptides, solve this by chemically fusing these termini into a rigid six-membered ring.

This guide analyzes the structural mechanisms that confer superior biological stability to DKPs compared to their linear analogs. It provides comparative data, mechanistic insights, and a self-validating experimental protocol for quantifying this stability in a drug discovery context.

Structural Basis of Stability: The "Closed-Loop" Mechanism

The dramatic stability difference between DKPs and linear peptides is not merely chemical; it is topological.[1]

The Linear Vulnerability

Linear peptides exist as flexible zwitterions. Their stability is compromised by two primary factors:

  • Exopeptidase Susceptibility: Aminopeptidases and carboxypeptidases require free N- or C-termini to initiate cleavage. Linear peptides provide these recognition sites by definition.

  • Conformational Entropy: The flexible backbone allows the peptide bond to adopt conformations that fit into the active sites of endopeptidases (e.g., trypsin, chymotrypsin).

The DKP Advantage

DKPs (cyclodipeptides) are formed by the double condensation of two


-amino acids. This cyclization creates a "privileged scaffold" with three stability-enhancing features:
  • Termini Elimination: The formation of the diketopiperazine ring consumes both the

    
    -amino and 
    
    
    
    -carboxyl groups, effectively removing the substrate recognition sites for all exopeptidases.
  • Steric Shielding: The rigid planar or boat conformation of the DKP ring sterically hinders the approach of proteolytic enzymes to the amide bonds within the ring.

  • Reduced Solvation Cost: The constrained topology masks backbone polar amides, reducing the energy penalty for membrane permeation and improving passive diffusion (e.g., BBB crossing).

Mechanistic Visualization

The following diagram illustrates the structural divergence and the resulting blockade of proteolytic pathways.

DKP_Stability_Mechanism cluster_linear Linear Dipeptide (Unstable) cluster_dkp Diketopiperazine (Stable) Linear Linear Peptide (H2N-AA1-AA2-COOH) Termini Free N/C Termini (Recognition Sites) Linear->Termini Exposes Exo Exopeptidases (Aminopeptidase/Carboxypeptidase) Termini->Exo Recruits Degradation Rapid Hydrolysis (t1/2: Minutes) Exo->Degradation Catalyzes DKP DKP Scaffold (Cyclic Dipeptide) Ring Rigid 6-Membered Ring (No Free Termini) DKP->Ring Forms Protease Proteolytic Enzymes Ring->Protease Steric Blockade Stable Metabolic Stability (t1/2: Hours/Days) Ring->Stable Results in

Caption: Mechanistic comparison showing how DKP cyclization eliminates exopeptidase recognition sites, preventing the rapid degradation cascade typical of linear peptides.

Comparative Performance Data

The following data aggregates head-to-head comparisons of linear peptides versus their cyclic DKP or cyclic analogs. The data demonstrates that cyclization consistently extends biological half-life (


) by orders of magnitude.
Table 1: Enzymatic and Plasma Stability Comparison
Peptide ClassLinear Analog

Cyclic/DKP Analog

Stability Fold-ChangeMatrix / ConditionSource
RGD Peptides < 10 min> 300 min> 30x pH 7 Buffer (Chemical)[1]
HAV4 Analogs 2.4 hours12.9 hours~ 5.4x Rat Plasma[2]
Model Dipeptides 14.3 min59.8 min~ 4.2x Rat Plasma[2]
TRH Metabolite Rapid cleavageStableHigh Human Plasma[3]
Table 2: Thermal & Chemical Resilience

Beyond enzymatic stability, DKPs exhibit superior physicochemical stability, relevant for manufacturing and storage.

StressorLinear Peptide ResponseDKP ResponseImplication
Heat (100°C) Degradation or CyclizationStableDKP allows autoclaving/heat sterilization.
Acid (pH < 3) HydrolysisResistantDKP survives stomach acid better for oral delivery.
Base (pH > 8) Racemization/HydrolysisEpimerization (Slow)Broader formulation pH range.

Experimental Protocol: Comparative Serum Stability Assay

To objectively validate the stability claims in your specific drug development pipeline, use this self-validating LC-MS/MS workflow. This protocol is designed to minimize artifacts such as "crash precipitation" errors.

Materials
  • Matrix: Pooled Human Plasma (heparinized), pH adjusted to 7.4.

  • Test Compounds: Linear peptide control vs. DKP candidate (10 mM DMSO stocks).

  • Internal Standard (IS): Tolbutamide or isotopically labeled analog.

  • Quench Solution: Acetonitrile (ACN) containing 0.1% Formic Acid (FA) and IS.

Workflow Methodology

Causality Note: We use a high organic solvent quench (3:1 ratio) to ensure complete protein precipitation and enzyme inactivation, preventing "post-sampling" degradation.

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Spike: Initiate reaction by spiking test compounds into plasma (Final conc: 1-5 µM; <1% DMSO).

  • Incubation: Incubate at 37°C with gentle shaking (300 rpm).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quench: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex vigorously for 30s.

  • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, H2O/ACN gradient). Monitor Parent Ion

    
    .
    
Data Calculation

Calculate the % Remaining relative to the


 peak area ratio (Analyte/IS).


Plot

vs. time to determine the slope (

) and calculate half-life:

Assay Visualization

Serum_Stability_Workflow cluster_sampling Time-Point Processing (Critical Step) Start Plasma Prep (37°C, pH 7.4) Spike Spike Compound (1-5 µM) Start->Spike Incubate Incubation (0 - 4 Hours) Spike->Incubate Aliquot Take 50 µL Aliquot Incubate->Aliquot At t=0, 15, 30... Quench Quench (1:3) ACN + 0.1% FA + IS Aliquot->Quench Immediate Spin Centrifuge 10,000g, 4°C Quench->Spin Analyze LC-MS/MS Analysis (Calculate t1/2) Spin->Analyze Supernatant

Caption: Step-by-step workflow for the comparative serum stability assay, highlighting the critical quenching step to stop enzymatic activity.

Strategic Implications for Drug Design

For drug development professionals, the shift from linear to DKP scaffolds offers distinct advantages beyond simple stability:

  • Oral Bioavailability: The combination of high proteolytic stability (surviving the GI tract) and increased lipophilicity (due to masked amides) makes DKPs viable candidates for oral dosing, unlike most linear peptides.

  • BBB Permeability: DKPs such as cyclo(His-Pro) have been shown to cross the blood-brain barrier via non-saturable mechanisms, positioning them as superior scaffolds for neurodegenerative therapeutics compared to linear neuropeptides.

  • Manufacturing Robustness: The thermal stability of DKPs simplifies purification and sterilization processes, reducing CMC (Chemistry, Manufacturing, and Controls) risks associated with peptide aggregation or degradation during scale-up.

References

  • Bogdanowich-Knipp, S. J., et al. (1999). Solution stability of linear vs. cyclic RGD peptides.[2] Journal of Peptide Research.

  • BenchChem. (2025).[3][4] The Stability Showdown: Cyclic Peptides Emerge as Robust Alternatives to Their Linear Counterparts.[4] BenchChem Technical Guides.

  • Prasad, C. (1995). Bioactive cyclic dipeptides.[5][6][7][8][9][10][11] Peptides.[1][2][4][6][7][8][9][10][12][13][14]

  • Jie, Z., et al. (2022). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Molecules.[1][2][4][6][7][8][9][10][11][12][13][14]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-methylphenyl)piperazine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.